AG2034
Description
Propriétés
Numéro CAS |
177575-17-6 |
|---|---|
Formule moléculaire |
C18H21N5O6S2 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1 |
Clé InChI |
HHKAOUMVRGSKLS-UWVGGRQHSA-N |
SMILES isomérique |
C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AG2034; AG-2034; AG 2034 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AG2034
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG2034 is a potent and specific, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting the production of purines, essential building blocks for DNA and RNA synthesis, this compound exhibits significant antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and its impact on cell cycle progression. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its pharmacological properties.
Core Mechanism of Action: Inhibition of GARFT
This compound was rationally designed based on the crystal structure of the GARFT domain of the human trifunctional enzyme. Its primary mechanism of action is the specific and potent inhibition of GARFT, which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the de novo synthesis of purines. This inhibition leads to a depletion of the intracellular purine pool, thereby halting DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
The inhibitory activity of this compound against human GARFT is characterized by a Ki value of 28 nM. The inhibition of purine biosynthesis by this compound has been demonstrated to be reversible by the addition of exogenous purines such as hypoxanthine to the cell culture medium.
Cellular Effects and Antitumor Activity
This compound demonstrates potent cytotoxicity against a variety of cancer cell lines. Its growth-inhibitory effects are observed at nanomolar concentrations. For instance, the IC50 for growth inhibition was determined to be 4 nM against L1210 cells and 2.9 nM for CCRF-CEM cells in culture. The compound enters cells primarily through the reduced folate carrier.
Cell Cycle Arrest at the G1 Checkpoint
A key consequence of purine depletion induced by this compound is the arrest of the cell cycle in the G1 phase.[1] This G1 arrest is particularly pronounced in cells with a functional G1 checkpoint.[1] In contrast, cells lacking a functional G1 checkpoint do not arrest in G1 and proceed into S phase, where the lack of purines for DNA synthesis leads to cell death.[1] This selective cytotoxicity towards G1 checkpoint-deficient cells suggests a potential therapeutic window for this compound in cancers with specific genetic alterations, such as mutations in the p53 tumor suppressor gene.
The proposed signaling pathway for this compound-induced G1 arrest is initiated by the depletion of intracellular purine pools. This metabolic stress is sensed by the cell, leading to the activation of a p53-dependent signaling cascade. Activated p53 induces the transcription of the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits the activity of cyclin E/CDK2 complexes. The inhibition of these key regulators of the G1-S transition prevents cells from entering the S phase, resulting in G1 arrest.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki (GARFT inhibition) | 28 nM | Human GARFT | |
| IC50 (Growth Inhibition) | 4 nM | L1210 | |
| IC50 (Growth Inhibition) | 2.9 nM | CCRF-CEM |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced G1 Arrest
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing the in vitro activity of this compound.
Detailed Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring GARFT activity.[2]
-
Principle: The assay measures the rate of production of 5,8-dideaza-tetrahydrofolate in the presence of varying concentrations of the inhibitor.
-
Reagents:
-
0.1 M HEPES buffer, pH 7.5
-
30 µM α,β-glycinamide ribonucleotide (GAR)
-
5.4 µM 10-formyl-5,8-dideazafolate (10-CHO-DDF)
-
Purified recombinant human His-tagged GARFTase (20 nM)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing HEPES buffer, GAR, 10-CHO-DDF, and the desired concentration of this compound.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding 150 µL of pre-warmed GARFTase solution to each well.
-
Immediately measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a microplate reader.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Calculate the Ki value using appropriate enzyme kinetic models.
-
Cell Growth Inhibition Assay (Clonogenic Assay)
This protocol is a general method for assessing the long-term survival and proliferation of cells after treatment.[3]
-
Principle: This assay determines the ability of a single cell to grow into a colony. The number of colonies formed after treatment with a cytotoxic agent is a measure of cell survival.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well tissue culture plates
-
This compound stock solution
-
Fixing solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet)
-
-
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with the fixing solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment concentration relative to the untreated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle.[4][5]
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any detached cells in the medium) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
Conclusion
This compound is a highly specific inhibitor of GARFT that effectively disrupts de novo purine biosynthesis, leading to potent antitumor activity. Its mechanism of action, centered on the induction of G1 cell cycle arrest through a p53-dependent pathway, highlights its potential as a targeted therapeutic agent, particularly for cancers with defects in the G1 checkpoint. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other GARFT inhibitors in preclinical and clinical research.
References
- 1. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
AG2034: A Technical Guide to GARFT Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival, making GARFT an attractive target for cancer chemotherapy. This compound was designed based on the X-ray crystal structure of the GARFT domain of the human trifunctional enzyme.[1][3] This technical guide provides an in-depth overview of the inhibition kinetics of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory activity of this compound has been characterized through both enzymatic assays and cell-based proliferation assays. The key quantitative parameters are summarized in the tables below.
Table 1: Enzymatic Inhibition of Human GARFT by this compound
| Parameter | Value | Enzyme Source |
| Ki | 28 nM | Human GARFT |
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.
Table 2: In Vitro Growth Inhibition by this compound
| Cell Line | IC50 | Description |
| L1210 | 4 nM | Mouse leukemia cell line |
| CCRF-CEM | 2.9 nM | Human T-cell leukemia cell line |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function.
Mechanism of Action
This compound exerts its cytotoxic effects by competitively inhibiting GARFT, thereby blocking the de novo synthesis of purines. This leads to a depletion of the intracellular pool of purine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells. The growth inhibitory effects of this compound can be reversed by the addition of hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the culture medium, confirming its mechanism of action is through the inhibition of the purine biosynthesis pathway.[1]
De Novo Purine Biosynthesis Pathway and this compound Inhibition
The de novo purine biosynthesis pathway is a multi-step process that leads to the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound acts as a competitive inhibitor at this step.
Caption: De Novo Purine Biosynthesis Pathway and the Site of this compound Inhibition.
Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for measuring GARFT inhibition by antifolate compounds.[4]
Principle: The activity of GARFT is determined by monitoring the rate of production of a folate product, which can be measured spectrophotometrically. The inhibition by this compound is assessed by measuring the decrease in the reaction rate at various inhibitor concentrations.
Materials:
-
Purified human GARFTase (His-tagged)
-
α,β-Glycinamide ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolate (10-CHO-DDF)
-
This compound (dissolved in DMSO)
-
HEPES buffer (0.1 M, pH 7.5)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR and 5.4 µM 10-CHO-DDF in HEPES buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well.
-
Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control.
-
The Ki value can be determined by fitting the initial rates against inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Cell Growth Inhibition Assay (MTT Assay)
This protocol is a general method for determining the IC50 of a compound on adherent or suspension cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
L1210 or CCRF-CEM cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader) capable of reading at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like L1210 and CCRF-CEM, direct seeding is appropriate.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflows
Workflow for Determining GARFT Inhibition Kinetics
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of the glycinamide ribonucleotide formyltransferase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetic and pharmacodynamic evaluation of the glycinamide ribonucleotide formyltransferase inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 4. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
AG2034: A Technical Guide to a Novel Inhibitor of De Novo Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1] This pathway is fundamental for the production of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. By targeting GARFT, this compound effectively disrupts the production of purines, leading to the inhibition of cell proliferation and showcasing significant anti-tumor activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visual representation of its role within the purine biosynthesis pathway.
Introduction to De Novo Purine Synthesis
The de novo purine synthesis pathway is a highly conserved and energy-intensive process that constructs purine nucleotides from simple precursors such as amino acids, bicarbonate, and one-carbon units from the folate pool.[2] This pathway consists of ten enzymatic steps, ultimately converting phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3][4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are therefore particularly reliant on the de novo synthesis pathway, making its enzymes attractive targets for therapeutic intervention.
This compound: Mechanism of Action
This compound, with the chemical name 4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4-b][3][5]thiazin-6-yl)-(S)-ethyl]-2,5-thienoyl-L-glutamic acid, was specifically designed based on the X-ray crystal structure of the human GARFT enzyme.[1] GARFT catalyzes the third step in the de novo purine synthesis pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the one-carbon donor. This compound acts as a potent inhibitor of GARFT, thereby blocking the pathway and depleting the intracellular pool of purine nucleotides necessary for cell growth and division.[1]
The inhibitory effect of this compound can be reversed by the addition of hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the cell culture medium, as these molecules can be utilized by the purine salvage pathway to bypass the block in de novo synthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and characteristics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 28 nM | Human GARFT | [1] |
| Kd | 0.0042 nM | Folate Receptor | [1] |
| IC50 | 4 nM | L1210 cells | [1] |
| IC50 | 2.9 nM | CCRF-CEM cells | [1] |
Table 2: Substrate Kinetics for Folylpolyglutamate Synthetase
| Parameter | Value | Enzyme Source | Reference |
| Km | 6.4 µM | Rat Liver | [1] |
| Vmax | 0.48 nmol/hr/mg | Rat Liver | [1] |
Table 3: In Vivo Antitumor Activity of this compound
| Murine Tumor Models | Human Xenograft Models | Reference |
| 6C3HED | HxGC3 | [1] |
| C3HBA | KM20L2 | [1] |
| B-16 | LX-1 | [1] |
| H460 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory activity of this compound against the GARFT enzyme by measuring the rate of production of 5,8-dideaza-tetrahydrofolate.
Materials:
-
Purified human GARFT enzyme
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolic acid (10-CHO-DDF)
-
This compound
-
0.1 M HEPES buffer (pH 7.5)
-
UV-transparent 96-well plate
-
Plate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagent Mix: In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.
-
Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control. The Ki value can be determined by fitting the data to appropriate enzyme kinetic models.
Cell Growth Inhibition Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.[3][4][6][7]
Materials:
-
Cell line of interest (e.g., L1210, CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix each sample thoroughly and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell growth inhibition for each this compound concentration compared to the untreated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Folylpolyglutamate Synthetase (FPGS) Assay
This assay measures the ability of this compound to act as a substrate for FPGS, the enzyme responsible for adding glutamate residues to folates and antifolates.
Materials:
-
Rat liver cell lysate (as a source of FPGS)
-
This compound
-
[3H]-Glutamic acid
-
Reaction buffer (e.g., 50 mM Tris-HCl, 20 mM KCl, 10 mM MgCl2, 5 mM DTT, pH 7.5)
-
ATP
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate, this compound at various concentrations, [3H]-Glutamic acid, ATP, and the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding acid to precipitate proteins.
-
Separation: Separate the polyglutamated this compound from the unincorporated [3H]-Glutamic acid. This can be achieved through methods like chromatography.
-
Quantification: Quantify the amount of incorporated [3H]-Glutamic acid using a liquid scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at different this compound concentrations. The Km and Vmax values can be calculated from a Lineweaver-Burk or Michaelis-Menten plot.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the de novo purine synthesis pathway, the point of inhibition by this compound, and a typical experimental workflow for evaluating its efficacy.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
In-Depth Technical Guide: AG2034 Folate Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] Beyond its primary intracellular target, this compound exhibits exceptionally high affinity for the folate receptor (FR), a cell surface glycoprotein often overexpressed in various cancers, including those of the ovary, lung, and breast.[1][2][3] This dual-targeting capability positions this compound as a compound of significant interest in oncology. This technical guide provides a comprehensive overview of the folate receptor binding affinity of this compound, detailing its quantitative binding parameters, the experimental protocols for their determination, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound demonstrates a remarkably high affinity for the folate receptor. The equilibrium dissociation constant (Kd) for this interaction has been determined to be 0.0042 nM .[1] This value indicates a very strong and stable binding between this compound and the folate receptor. For comparison, its inhibitory constant (Ki) for its primary intracellular target, GARFT, is 28 nM , highlighting the significantly greater affinity of this compound for the folate receptor.[1]
While the initial report does not specify the folate receptor subtype for the determined Kd, the high expression of folate receptor alpha (FRα) in many cancer cell lines used for testing antifolates, such as KB cells, suggests that this high-affinity binding is likely to FRα.[4][5] Folate receptor beta (FRβ) is another important isoform, primarily expressed on activated macrophages and in certain hematological malignancies.[6] Further characterization of this compound's binding to both FRα and FRβ would be crucial for a complete understanding of its biological activity.
The potent binding of this compound to the folate receptor is a critical aspect of its pharmacology, as it facilitates the entry of the drug into cancer cells that overexpress this receptor. This targeted delivery mechanism can enhance the drug's efficacy and potentially reduce systemic toxicity.
Table 1: Quantitative Binding and Inhibitory Data for this compound
| Parameter | Target | Value | Reference |
| Kd | Folate Receptor | 0.0042 nM | [1] |
| Ki | GARFT | 28 nM | [1] |
| IC50 | L1210 cells | 4 nM | [1] |
| IC50 | CCRF-CEM cells | 2.9 nM | [1] |
Experimental Protocols
The determination of the binding affinity of this compound for the folate receptor typically involves a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for Folate Receptor
1. Cell Culture and Membrane Preparation:
-
Culture a cell line known to overexpress the folate receptor (e.g., KB cells, IGROV1 cells, or engineered cells expressing FRα or FRβ).[4][7]
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of radiolabeled folic acid (e.g., [3H]-folic acid).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
The binding of ligands to the folate receptor can initiate downstream signaling cascades. While the primary role of the folate receptor is to internalize folates for use in one-carbon metabolism, it has also been implicated in signal transduction.
Folate Receptor-Mediated Signaling
Studies have shown that folate binding to the folate receptor, particularly FRα, can activate signaling pathways such as the JAK-STAT3 and ERK1/2 pathways.[8] This activation can promote cell proliferation and survival, which are hallmarks of cancer.
Effect of this compound as an Antagonist
As an antagonist, this compound binds to the folate receptor with high affinity but does not elicit the same downstream signaling as the natural ligand, folic acid.[9] The primary consequence of this compound binding is the blockade of folate uptake into the cell.[9] By competitively inhibiting the binding of endogenous folates, this compound can induce a state of folate deficiency within the cancer cell. This, in turn, potentiates the inhibitory effect of this compound on its intracellular target, GARFT, by reducing the pool of folate cofactors necessary for purine synthesis.
The binding of an antagonist like this compound may not actively trigger downstream signaling. Instead, its high-affinity occupancy of the receptor prevents the binding of agonistic folates, thereby silencing any pro-proliferative signaling that might be mediated by the folate receptor.
Figure 1: this compound antagonism of folate receptor signaling.
Experimental Workflow for Preclinical Development
The preclinical development of a folate receptor-targeting antifolate like this compound involves a series of in vitro and in vivo studies to assess its efficacy and safety.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifolates targeted specifically to the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence polarization binding assay for folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate Receptor Beta as a Direct and Indirect Target for Antibody-Based Cancer Immunotherapy | MDPI [mdpi.com]
- 7. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are FOLR1 antagonists and how do they work? [synapse.patsnap.com]
The Impact of AG2034 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By targeting this pathway, this compound effectively disrupts the supply of purines necessary for DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on various cancer cell lines, and detailed methodologies for key experimental assays used to characterize its activity. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical profile.
Introduction
The uncontrolled proliferation of cancer cells necessitates a high rate of nucleotide biosynthesis to support DNA replication and RNA production. The de novo purine synthesis pathway is a critical metabolic route for the generation of purine nucleotides. Glycinamide ribonucleotide formyltransferase (GARFT) catalyzes the first of two formylation steps in this pathway, making it an attractive target for anticancer therapy. This compound was designed as a specific inhibitor of human GARFT and has demonstrated significant antitumor activity in preclinical models.[1] This document serves as a technical resource for researchers engaged in the study of this compound and similar targeted therapies.
Mechanism of Action of this compound
This compound exerts its antiproliferative effects by inhibiting GARFT, an essential enzyme in the de novo synthesis of purines. This inhibition leads to a depletion of the intracellular purine nucleotide pool, which in turn halts DNA and RNA synthesis, ultimately causing cell cycle arrest and, in some cases, cell death.[2]
The De Novo Purine Synthesis Pathway and GARFT Inhibition
The de novo purine synthesis pathway is a multi-step process that builds the purine rings from basic precursors. GARFT is responsible for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound acts as a competitive inhibitor of GARFT, preventing the formylation of GAR and thus blocking the pathway at an early stage. The inhibitory effect of this compound can be reversed by the addition of downstream metabolites such as hypoxanthine or 5-aminoimidazole-4-carboxamide ribonucleoside (AICA), confirming its specific action on the de novo purine pathway.[1]
Figure 1: this compound inhibits GARFT, blocking de novo purine synthesis.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Biochemical Activity of this compound
| Parameter | Enzyme/Receptor | Value | Reference |
| Ki | Human GARFT | 28 nM | [1] |
| Kd | Folate Receptor | 0.0042 nM | [1] |
| Km | Rat Liver Folylpolyglutamate Synthetase | 6.4 µM | [1] |
| Vmax | Rat Liver Folylpolyglutamate Synthetase | 0.48 nmol/hr/mg | [1] |
In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 4 | [1] |
| CCRF-CEM | Human T-cell Leukemia | 2.9 | [1] |
| A549 | Human Lung Carcinoma | Cytostatic | |
| MCF-7 | Human Breast Adenocarcinoma | Cytostatic | |
| HeLa/S3 | Human Cervical Carcinoma | Cytotoxic (at 10-100 nM) | |
| SW480 | Human Colon Adenocarcinoma | Cytotoxic (at 10-100 nM) |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound.
Clonogenic Assay for Cytotoxicity
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density of 200-1000 cells per well, depending on the cell line's plating efficiency. Allow cells to attach for 24 hours.
-
Drug Treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a continuous period (e.g., 7-14 days).
-
Colony Formation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 until colonies of at least 50 cells are visible in the control wells.
-
Staining: Fix the colonies with a methanol:acetic acid solution (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well. The surviving fraction is calculated as (mean number of colonies in treated wells / mean number of colonies in control wells) x 100%.
Figure 2: Workflow for the clonogenic assay.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Protocol:
-
Cell Treatment: Culture cells in the presence or absence of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Resuspend the fixed cells in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Figure 3: Workflow for cell cycle analysis by flow cytometry.
HPLC for Ribonucleotide Pool Measurement
High-performance liquid chromatography (HPLC) is employed to quantify the intracellular concentrations of ribonucleotides, thereby confirming the biochemical effect of this compound.
Protocol:
-
Cell Extraction: Treat cells with this compound, then rapidly quench metabolism and extract nucleotides using a cold acid solution (e.g., trichloroacetic acid or perchloric acid).
-
Neutralization: Neutralize the acid extract.
-
Chromatography: Separate the ribonucleotides on an anion-exchange HPLC column using a phosphate buffer gradient.
-
Detection: Detect the eluted nucleotides using a UV detector at 254 nm.
-
Quantification: Quantify the nucleotide peaks by comparing their areas to those of known standards.
Alkaline Elution Assay for DNA Strand Breaks
This assay is used to detect DNA single-strand breaks, which can be an indicator of certain types of DNA damage.
Protocol:
-
Cell Labeling: Pre-label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [14C]thymidine).
-
Drug Treatment: Expose the labeled cells to this compound.
-
Lysis: Lyse the cells on a filter with a detergent solution.
-
Elution: Elute the DNA from the filter with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks.
-
Quantification: Measure the radioactivity in the eluted fractions and on the filter to determine the elution rate.
Clinical Development
Phase I clinical trials of this compound have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 5 mg/m2 administered as a short intravenous infusion every 3 weeks.[2] Dose-limiting toxicities included mucositis, diarrhea, and vomiting.[2] While no objective antitumor responses were observed in the initial Phase I studies, the data provided valuable insights into the clinical profile of GARFT inhibitors.[2]
Conclusion
This compound is a potent inhibitor of GARFT that effectively disrupts de novo purine synthesis, leading to the inhibition of cancer cell proliferation. Its mechanism of action has been well-characterized through a variety of biochemical and cellular assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating this compound and other inhibitors of nucleotide metabolism. Further research is warranted to explore the full therapeutic potential of this class of compounds in oncology.
References
AG2034: An In-Depth Technical Guide to G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purines, this compound effectively depletes the cellular pool of guanine and adenine nucleotides, essential for DNA replication and cellular metabolism. This depletion triggers a G1 cell cycle arrest in a manner dependent on a functional G1 checkpoint, presenting a targeted approach for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce G1 cell cycle arrest. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. Dysregulation of the G1 checkpoint is a hallmark of cancer, leading to uncontrolled cell growth. This compound, a classical antifolate, exploits the reliance of cancer cells on de novo purine synthesis. Its inhibition of GARFT leads to a metabolic state that activates the G1 checkpoint machinery, halting cell cycle progression and preventing the proliferation of cancer cells. This guide delves into the molecular details of this process, providing researchers with the necessary information to design and interpret experiments involving this compound.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| L1210 | Murine Leukemia | 4 | [1] |
| CCRF-CEM | Human T-cell Leukemia | 2.9 | [1] |
Table 2: Biochemical Activity of this compound
| Parameter | Value | Citation |
| GARFT Ki (human) | 28 nM | [1] |
| Folate Receptor Kd | 0.0042 nM | [1] |
| Folylpolyglutamate Synthetase Km (rat liver) | 6.4 µM | [1] |
| Folylpolyglutamate Synthetase Vmax (rat liver) | 0.48 nmol/hr/mg | [1] |
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
This compound's primary mechanism of inducing G1 cell cycle arrest is through the inhibition of GARFT, leading to purine nucleotide depletion. This metabolic stress is sensed by the cell, activating a signaling cascade that culminates in the halting of the cell cycle at the G1/S checkpoint. In cells with a functional G1 checkpoint, this response is often mediated by the p53 tumor suppressor protein.
Caption: this compound inhibits GARFT, leading to purine depletion, p53 activation, p21 upregulation, and subsequent G1 cell cycle arrest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Clonogenic Assay)
This protocol is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for each cell line) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the plates with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle following this compound treatment.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins after this compound treatment.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-Rb, anti-phospho-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on a cancer cell line.
Caption: A logical workflow for characterizing the G1 arrest induced by this compound.
Conclusion
This compound represents a targeted therapeutic strategy that leverages the metabolic vulnerabilities of cancer cells. Its ability to induce a G1 cell cycle arrest is a direct consequence of its potent inhibition of de novo purine synthesis. This in-depth technical guide provides a foundational understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in the field of cancer biology and drug development. Further research is warranted to fully elucidate the intricate molecular details of the cellular response to this compound and to explore its full therapeutic potential in a clinical setting.
References
AG2034: A Targeted Approach to Purine Depletion in Cancer Therapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this critical step, this compound effectively depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling pathways. This targeted inhibition of purine metabolism has shown significant promise as an anticancer strategy, particularly in tumors with a high reliance on de novo purine synthesis. This technical guide provides a comprehensive overview of the core role of this compound in purine depletion, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: GARFT Inhibition
This compound, a classical antifolate, was designed based on the crystal structure of the GARFT enzyme.[1] It acts as a competitive inhibitor of GARFT, preventing the transfer of a formyl group to glycinamide ribonucleotide (GAR). This is a critical step in the multi-enzyme pathway that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The inhibition of GARFT by this compound leads to a rapid and sustained depletion of intracellular purine ribonucleotides.[1]
Preclinical and Clinical Data Summary
Enzymatic and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| Ki (human GARFT) | 28 nM | Recombinant human GARFT | [1] |
| IC50 (Growth Inhibition) | 4 nM | L1210 (murine leukemia) | [1] |
| IC50 (Growth Inhibition) | 2.9 nM | CCRF-CEM (human leukemia) | [1] |
Cellular Response to this compound-Induced Purine Depletion
The cellular response to this compound is largely dependent on the status of the G1 cell cycle checkpoint.
-
G1 Checkpoint-Competent Cells (e.g., A549, MCF-7): In these cells, purine depletion triggers a G1 arrest, leading to cytostasis. Cells that are already in the S phase at the time of treatment undergo cell death.[1]
-
G1 Checkpoint-Deficient Cells (e.g., HeLa/S3, SW480): These cells fail to arrest in G1, proceed into S phase with depleted purine pools, and subsequently undergo widespread cell death.[1]
This differential response suggests that this compound may be selectively cytotoxic to cancer cells with compromised G1 checkpoint function, a common feature in many tumors.
Phase I Clinical Trial Overview
A Phase I dose-escalation study of this compound administered as a short intravenous infusion every 3 weeks was conducted in patients with advanced cancers.[2][3]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/m² | [2][3] |
| Dose-Limiting Toxicities (DLTs) | Mucositis, diarrhea, vomiting, thrombocytopenia, neutropenia, anemia | [2][3] |
| Pharmacokinetics | Evidence of drug accumulation with cumulative dosing. The AUC(0-24) increased by a median of 184% from cycle 1 to 3. | [3] |
| Antitumor Activity | No objective antitumor responses were observed in this study. | [3] |
Signaling Pathways and Cellular Consequences of Purine Depletion
The inhibition of GARFT by this compound sets off a cascade of cellular events stemming from the depletion of purine nucleotides.
Experimental Protocols
GARFT Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring GARFT activity.
Materials:
-
Recombinant human GARFT enzyme
-
α,β-Glycinamide ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolic acid (10-CHO-DDF)
-
This compound (or other inhibitors) dissolved in DMSO
-
0.1 M HEPES buffer (pH 7.5)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 30 µM GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.
-
Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 nM of recombinant human GARFT enzyme to each well.
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate, over a period of 10 minutes at 30-second intervals.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation and Cytotoxicity (Clonogenic Assay)
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for each cell line) and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to determine the cytotoxic effect of this compound.
Cell Cycle Analysis (Flow Cytometry)
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantification of Intracellular Purine Nucleotides (HPLC)
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Potassium carbonate (K2CO3) for neutralization
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase buffers (e.g., ammonium phosphate buffer and methanol)
-
Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)
Procedure:
-
Culture cells to the desired density and treat with this compound for the specified time.
-
Rapidly wash the cells with ice-cold PBS and then lyse them by adding ice-cold 0.4 M PCA.
-
Scrape the cells and collect the PCA extract.
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant with K2CO3.
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject the sample onto the HPLC system.
-
Separate the nucleotides using a gradient elution with appropriate mobile phases.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of the known standards.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo purine synthesis. Its potent inhibition of GARFT leads to purine depletion, which can induce either cytostasis or cytotoxicity depending on the genetic background of the tumor, particularly the status of the G1 cell cycle checkpoint. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other GARFT inhibitors in preclinical and translational research settings. While the initial clinical trial did not show objective responses, the mechanistic understanding of this compound's action suggests that its therapeutic potential may be best realized in patient populations with specific molecular profiles or in combination with other anticancer agents. Further research is warranted to fully elucidate the complex cellular responses to this compound-induced purine depletion and to identify predictive biomarkers for patient selection.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a targeted GARFT inhibitor, administered once every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AG2034: An In-Depth Technical Analysis of its Inhibition of Human Glycinamide Ribonucleotide Formyltransferase (GARFT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of AG2034 against human glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This document details the quantitative inhibitory constants, the experimental methodologies for their determination, and the relevant biochemical pathways.
Quantitative Inhibition Data
This compound is a potent inhibitor of human GARFT. The key quantitative parameter defining its inhibitory potential is the inhibition constant (Ki). The Ki value for this compound against human GARFT has been determined to be 28 nM.[1] This low nanomolar value signifies a high affinity of this compound for the GARFT enzyme.
| Parameter | Value | Enzyme | Organism | Reference |
| Ki | 28 nM | GARFT | Human | [1] |
Signaling Pathway: De Novo Purine Biosynthesis
GARFT catalyzes a crucial step in the de novo purine biosynthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis. This compound exerts its effect by blocking this pathway, thereby inhibiting cell proliferation. The pathway illustrates the central role of GARFT and the point of inhibition by this compound.
Caption: The de novo purine biosynthesis pathway and the inhibitory action of this compound on GARFT.
Experimental Protocols
The determination of the Ki value for an enzyme inhibitor like this compound typically involves a series of enzyme kinetic assays. Below is a generalized protocol for a GARFT enzyme inhibition assay, which can be adapted to determine the Ki of this compound.[2]
GARFT Enzyme Activity Assay (Spectrophotometric Method)
This protocol is based on monitoring the change in absorbance resulting from the enzymatic reaction.
Materials:
-
Purified human GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyltetrahydrofolate (10-formyl-THF) cofactor
-
This compound inhibitor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer (UV-Vis)
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of GAR, 10-formyl-THF, and this compound in the reaction buffer.
-
Assay Setup: In a 96-well plate, set up reaction mixtures containing fixed concentrations of GAR and 10-formyl-THF.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified human GARFT enzyme to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 295 nm for the formation of tetrahydrofolate) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki based on the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.
-
Caption: Experimental workflow for the determination of the Ki value of an enzyme inhibitor.
References
AG2034 and Folate Receptor Binding Affinity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AG2034, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), to the folate receptor (FR). A comprehensive understanding of this interaction is critical for the development of targeted cancer therapeutics, given the overexpression of folate receptors on the surface of various tumor cells. This document summarizes the key binding affinity data, outlines a representative experimental protocol for its determination, and illustrates the associated cellular signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a remarkably high affinity for the folate receptor, as evidenced by its low dissociation constant (Kd). This strong binding potential underscores its utility in targeted drug delivery systems. The primary quantitative data for the binding of this compound to the folate receptor is presented in the table below.
| Compound | Receptor | Dissociation Constant (Kd) | Reference |
| This compound | Folate Receptor | 0.0042 nM | [1][2] |
Experimental Protocol: Determination of Folate Receptor Binding Affinity
The determination of the dissociation constant (Kd) for a ligand like this compound with the folate receptor is crucial for characterizing its binding affinity. While the precise protocol used for this compound is not publicly detailed, a representative and widely accepted method is the competitive radioligand binding assay. This method involves competing the unlabeled ligand (this compound) with a radiolabeled ligand, typically [3H]folic acid, for binding to the folate receptor.
Materials and Reagents
-
Cell Lines: FR-positive cells (e.g., KB, HeLa, IGROV-1) and as a control, FR-negative cells.
-
Radioligand: [3H]folic acid.
-
Unlabeled Ligand: this compound and unlabeled folic acid.
-
Buffers:
-
Binding Buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Wash Buffer (e.g., ice-cold phosphate-buffered saline, PBS).
-
Acid Wash Buffer (e.g., 10 mM sodium acetate, 150 mM NaCl, pH 3.5) to remove endogenously bound folates.
-
-
Scintillation Cocktail and Scintillation Counter .
-
Cell Lysis Buffer (e.g., 0.5 N NaOH).
-
Protein Assay Reagents .
Procedure
-
Cell Culture and Preparation:
-
Culture FR-positive cells to near confluency in appropriate cell culture flasks.
-
Harvest the cells and seed them into 24-well plates, allowing them to adhere overnight.
-
-
Ligand Preparation:
-
Prepare a stock solution of [3H]folic acid of known specific activity.
-
Prepare serial dilutions of the unlabeled test compound (this compound) and unlabeled folic acid (for control) in the binding buffer.
-
-
Competitive Binding Assay:
-
Wash the cell monolayers with a folate-free medium to remove any residual folate.
-
To strip any receptor-bound folates, briefly rinse the cells with the acid wash buffer, followed by neutralization and washing with the binding buffer.[3]
-
Incubate the cells with a fixed, subsaturating concentration of [3H]folic acid in the presence of varying concentrations of unlabeled this compound or unlabeled folic acid.
-
The incubation is typically carried out at 4°C for a sufficient period (e.g., 1-2 hours) to reach binding equilibrium while minimizing receptor internalization.
-
-
Washing and Cell Lysis:
-
Following incubation, aspirate the binding medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding a cell lysis buffer (e.g., 0.5 N NaOH) to each well.
-
-
Radioactivity Measurement:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
A portion of the cell lysate can be used to determine the protein concentration for data normalization.
-
-
Data Analysis:
-
Plot the amount of bound [3H]folic acid as a function of the logarithm of the unlabeled ligand (this compound) concentration.
-
This will generate a sigmoidal competition curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]folic acid) is determined from this curve.
-
The Kd for this compound can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L) where [L] is the concentration of the radioligand and Kd_L is the dissociation constant of the radioligand.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of folate receptor activation, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the Kd of this compound for the folate receptor.
Caption: Simplified overview of folate receptor-mediated signaling pathways.
Folate Receptor Signaling Pathways
Upon binding of a ligand, such as folate or a folate analog like this compound, the folate receptor can initiate intracellular signaling cascades that are independent of its role in one-carbon metabolism. Emerging evidence implicates the folate receptor 1 (FOLR1) in the activation of several key signaling pathways that are crucial for cell proliferation and survival. These include:
-
JAK-STAT3 Pathway: Ligand binding to the folate receptor can lead to the activation of Janus kinase (JAK), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell growth and survival.
-
ERK1/2 Pathway: The folate receptor has also been shown to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, another critical regulator of cell proliferation and differentiation.
The high affinity of this compound for the folate receptor suggests that, in addition to its primary role as a GARFT inhibitor, it may also modulate these signaling pathways, contributing to its overall antitumor activity. Further research is warranted to fully elucidate the impact of this compound on folate receptor-mediated signaling.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG2034 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking GARFT, this compound depletes the intracellular pool of purines, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and is a promising strategy for cancer therapy. This compound enters cells via the reduced folate carrier and has demonstrated significant antitumor activity in both in vitro and in vivo models.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on assessing its cytotoxic and anti-proliferative effects.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that builds purine rings from basic precursors. GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the pathway.[2][3] this compound acts as a competitive inhibitor of GARFT, preventing the synthesis of FGAR and subsequent purine nucleotides.[1] This leads to an arrest of the cell cycle and, in some cases, apoptosis.
Caption: this compound inhibits GARFT, a key enzyme in the de novo purine synthesis pathway.
Quantitative Data
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 4.0 | [1] |
| CCRF-CEM | Human T-cell Acute Leukemia | 2.9 | [1] |
Experimental Protocols
Cell Viability Assay using WST-1
This protocol outlines a method to determine the effect of this compound on the viability of adherent or suspension cancer cells using a water-soluble tetrazolium salt (WST-1) assay. Metabolically active cells reduce WST-1 to a soluble formazan dye, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (lyophilized powder)
-
Appropriate cancer cell line (e.g., CCRF-CEM, L1210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
This compound Stock Solution Preparation:
-
Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution with sterile PBS or cell culture medium to create a series of working solutions. It is recommended to prepare serial dilutions to cover a broad concentration range (e.g., 0.1 nM to 1 µM).
-
-
Cell Seeding:
-
Adherent cells: Harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Suspension cells: Centrifuge the cell culture, discard the supernatant, and resuspend the cells in fresh medium. Count the cells and adjust the density to 20,000-50,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach (for adherent cells) or stabilize.
-
-
This compound Treatment:
-
After the 24-hour incubation, carefully add 10 µL of the prepared this compound working solutions to the respective wells.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound using a WST-1 cell viability assay.
Troubleshooting
-
Low signal or high background in WST-1 assay: Ensure that the cell seeding density is optimal for the specific cell line and that the incubation time with WST-1 is sufficient. High background may result from contamination or components in the medium.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use a multichannel pipette for adding reagents to the 96-well plate to minimize variability.
-
This compound insolubility: Ensure that the this compound stock solution in DMSO is fully dissolved before preparing further dilutions in aqueous solutions. If precipitation occurs in the working solutions, consider using a lower concentration of DMSO or a different co-solvent.
Safety Precautions
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified biological safety cabinet. Dispose of all waste containing this compound according to institutional guidelines for chemical and biohazardous waste.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Purine Nucleotide Biosynthesis Pathway Is Required for Development and Pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AG2034 Cytotoxicity Assay in L1210 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to assess the cytotoxic effects of AG2034 on the murine leukemia cell line L1210. This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, this compound disrupts DNA and RNA synthesis, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.
Mechanism of Action
This compound is a folate analogue that specifically targets and inhibits GARFT.[1][2] This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an essential step in the synthesis of purines. Inhibition of this pathway depletes the cellular pools of purine nucleotides, which are critical for DNA and RNA synthesis, ultimately leading to cell cycle arrest and cell death.[3] The cytotoxic effects of this compound can be reversed by the addition of hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the culture medium, as these compounds can replenish the purine pool through salvage pathways.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity in L1210 cells.
| Parameter | Value | Cell Line | Reference |
| IC50 | 4 nM | L1210 | [1] |
| Enzyme Inhibition (Ki) | 28 nM | Human GARFT | [1] |
Experimental Protocols
This section details the necessary protocols for culturing L1210 cells and performing a cytotoxicity assay using this compound.
L1210 Cell Culture
L1210 cells are a murine lymphocytic leukemia cell line that grows in suspension.[4][5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] Alternatively, Fischer's medium with 10% horse serum can be used.[6]
-
Growth Conditions: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
Subculturing: L1210 cells should be subcultured every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[5] To subculture, simply dilute the cell suspension to a seeding density of approximately 5 x 10^4 viable cells/mL in fresh, pre-warmed medium.[4]
This compound Stock Solution Preparation
-
Solvent: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of this compound in the complete cell culture medium. It is crucial to ensure that the final concentration of the solvent in the culture wells is minimal (typically <0.1%) and non-toxic to the cells.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]
Materials:
-
L1210 cells in logarithmic growth phase
-
Complete culture medium
-
This compound serial dilutions
-
96-well flat-bottom plates
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L1210 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to acclimate.
-
Drug Treatment: Add 100 µL of the prepared this compound serial dilutions to the corresponding wells. Include wells with untreated cells as a negative control and wells with only medium as a blank.
-
Incubation with Drug: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay in L1210 cells.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. benchchem.com [benchchem.com]
- 6. L1210. Culture Collections [culturecollections.org.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for AG2034 In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2] By blocking this pathway, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of cancer cells. Preclinical studies have demonstrated the in vivo antitumor activity of this compound in various human tumor xenograft models, including HxGC3, KM20L2, LX-1, and H460.[1] These application notes provide a detailed overview of the experimental protocols for utilizing this compound in xenograft models and a framework for data presentation.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound exerts its cytotoxic effects by targeting GARFT, a critical enzyme in the multi-step de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Cancer cells, with their high proliferation rates, are often more dependent on the de novo pathway for purine synthesis compared to normal cells, which can utilize salvage pathways. By inhibiting GARFT, this compound effectively starves cancer cells of the necessary building blocks for nucleic acid replication, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies with this compound. Specific parameters may need to be optimized for each cell line and research question.
General Xenograft Model Workflow
Cell Lines and Culture
-
Cell Lines: HxGC3 (Gastric Carcinoma), KM20L2 (Colon Adenocarcinoma), LX-1 (Lung Carcinoma), H460 (Non-small Cell Lung Carcinoma).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
Animal Models
-
Species: Immunocompromised mice (e.g., athymic Nude, NOD/SCID).
-
Age/Weight: Typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
Tumor Implantation
-
Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Injection: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for administration.
-
Control Group: The control group should receive the vehicle alone on the same schedule as the treatment group.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a key endpoint and can be calculated at the end of the study.
-
Survival: In some studies, the endpoint may be survival, where animals are monitored until a humane endpoint is reached (e.g., tumor size limit, significant body weight loss).
Data Presentation
Quantitative data from in vivo xenograft studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy of this compound in Human Tumor Xenograft Models (Template)
| Xenograft Model | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Administration Route | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) - Control | Mean Tumor Volume at End (mm³) - Treated | Tumor Growth Inhibition (%) | p-value |
| HxGC3 | Gastric Carcinoma | |||||||||
| KM20L2 | Colon Adenocarcinoma | |||||||||
| LX-1 | Lung Carcinoma | |||||||||
| H460 | NSCLC |
Note: Specific quantitative data for this compound in these xenograft models is not publicly available. This table serves as a template for researchers to record their experimental data.
Table 2: Animal Model and Dosing Protocol Details (Template)
| Parameter | Description |
| Animal Model | |
| Species/Strain | e.g., Athymic Nude (nu/nu) |
| Age at Implantation | e.g., 6-8 weeks |
| Housing Conditions | e.g., Standardized temperature, humidity, and light/dark cycle |
| Tumor Implantation | |
| Cell Line | e.g., H460 |
| Number of Cells Injected | e.g., 5 x 10^6 cells |
| Injection Volume | e.g., 100 µL |
| Injection Site | e.g., Subcutaneous, right flank |
| This compound Administration | |
| Formulation/Vehicle | |
| Dose Levels | e.g., 10, 25, 50 mg/kg |
| Administration Route | e.g., Intraperitoneal (IP) |
| Dosing Schedule | e.g., Daily for 14 days |
| Study Endpoints | |
| Primary Endpoint | e.g., Tumor Growth Inhibition |
| Secondary Endpoints | e.g., Body weight change, survival |
Conclusion
This compound represents a promising therapeutic agent targeting the de novo purine synthesis pathway. The provided protocols and data presentation templates offer a comprehensive guide for researchers to design and execute robust in vivo xenograft studies to further evaluate the preclinical efficacy of this compound. Careful optimization of experimental parameters and detailed data collection are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the HPLC Analysis of AG2034 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2] By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. The cellular uptake of this compound is mediated by the reduced folate carrier.[1] A critical aspect of its mechanism of action involves its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] These polyglutamated metabolites are retained within the cell and are also potent inhibitors of GARFT.
While studies have indicated that this compound is primarily eliminated unchanged in the urine with no apparent metabolites in plasma via HPLC analysis, the intracellular polyglutamated forms are considered the major and functionally important metabolites.[1] This document provides detailed protocols for the HPLC analysis of the parent drug, this compound, and discusses strategies for the potential identification and analysis of other metabolites.
Data Presentation
Pharmacokinetic Parameters of this compound
The following table summarizes the median pharmacokinetic parameters of this compound administered as a bolus injection.
| Parameter | Value | Units |
| t½α (Initial distribution half-life) | 8.7 | min |
| t½β (Second phase half-life) | 72.6 | min |
| t½γ (Terminal elimination half-life) | 364.2 | min |
| Systemic Clearance | 9.4 - 144.5 | ml/min/m² |
| Volume of Distribution | 1.2 - 7.6 | liters/m² |
Data sourced from McLeod et al. (2000).[2]
HPLC Method Parameters for this compound Analysis in Red Blood Cells
The following table outlines the conditions for the HPLC analysis of this compound in red blood cell (RBC) lysates.
| Parameter | Specification |
| Instrumentation | |
| HPLC System | Shimadzu LC-10AS solvent delivery pump, SIL-10A automatic injector |
| Detector | Coulochem II electrochemical detector |
| Chromatography | |
| Analytical Column | C18, 250 x 4.6-mm |
| Guard Column | Nova-Pak C18 |
| Mobile Phase | 17% acetonitrile in 0.05 M potassium phosphate buffer (pH 3.5) with 0.1 mM EDTA |
| Flow Rate | 1.2 |
| Total Run Time | 26 |
| Detection | |
| Guard Cell | +0.9 |
| Electrode 1 | +0.4 |
| Electrode 2 | +0.6 |
Data sourced from McLeod et al. (2000).
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Red Blood Cells
This protocol describes the measurement of intracellular this compound concentrations, including its polyglutamated forms, in red blood cells. The method involves enzymatic digestion to convert polyglutamates to the desglutamate form of this compound for a total concentration measurement.
1. Sample Preparation:
-
Collect whole blood samples in heparinized tubes.
-
Isolate red blood cells (RBCs) by centrifugation and remove the plasma and buffy coat.
-
Wash the RBCs with phosphate-buffered saline (PBS).
-
Lyse the RBCs using three rapid freeze-thaw cycles.
-
To measure the total intracellular this compound concentration (including polyglutamated forms), treat the RBC lysate with carboxypeptidase G to enzymatically digest the polyglutamates to the desglutamate form of this compound.
2. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Perform the chromatographic separation using the parameters outlined in the HPLC Method Parameters table.
-
Detect the analyte using an electrochemical detector with the specified settings.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Protocol 2: General Workflow for the Discovery of Novel this compound Metabolites using LC-MS
While HPLC with electrochemical detection did not reveal plasma metabolites of this compound, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) may be employed for metabolite discovery in various biological matrices (plasma, urine, feces, cell lysates).
1. Sample Preparation:
-
For plasma or urine, perform a protein precipitation step by adding a threefold volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
For cell lysates or tissue homogenates, use a liquid-liquid extraction or solid-phase extraction (SPE) method to isolate metabolites and remove interfering substances. A common approach involves extraction with a mixture of methanol, acetonitrile, and water.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Use a reversed-phase C18 column for the separation of nonpolar to moderately polar metabolites.
-
For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more appropriate.
-
Run the analysis in both positive and negative ionization modes to detect a wider range of potential metabolites.
-
Acquire data in full scan mode to capture all ions and in data-dependent MS/MS mode to obtain fragmentation patterns for structural elucidation.
3. Data Analysis:
-
Process the raw LC-MS data using specialized software to detect peaks, align chromatograms, and generate a list of features (m/z, retention time, peak intensity).
-
Compare the feature lists from samples of treated subjects/cells with those from control (blank) samples to identify potential drug-related metabolites.
-
Utilize metabolite identification software to predict the elemental composition of the potential metabolites based on their accurate mass and isotopic pattern.
-
Interpret the MS/MS fragmentation patterns to elucidate the structure of the potential metabolites.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for HPLC analysis.
References
Application Note: Quantitative Determination of AG2034 in Human Plasma using a Competitive ELISA Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AG2034 is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3] Its mechanism of action makes it a compound of interest in therapeutic research. To facilitate pharmacokinetic and pharmacodynamic studies, a robust and sensitive method for the quantification of this compound in biological matrices is essential.[2] This application note describes a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in human plasma. The assay is intended for use by researchers, scientists, and drug development professionals.
While liquid chromatography-mass spectrometry (LC-MS) is a primary technique for quantitative bioanalysis of small-molecule drugs[4], ELISA offers a complementary, high-throughput method that does not require extensive sample preparation or complex instrumentation.[5][6] Competitive ELISAs are particularly well-suited for the detection of small molecules like this compound.[7][8]
Assay Principle
This assay is a competitive immunoassay. The this compound in the plasma sample competes with a fixed amount of biotin-labeled this compound (this compound-Biotin) for binding to a limited amount of anti-AG2034 antibody coated on a microplate. After an incubation period, the unbound components are washed away. The amount of bound this compound-Biotin is then detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the unknown samples is determined by comparing the optical density of the samples to a standard curve.
Illustrative Signaling Pathway
To understand the mechanism of action of this compound, it is helpful to visualize its role in the de novo purine synthesis pathway. This compound inhibits Glycinamide Ribonucleotide Formyltransferase (GARFT), thereby blocking the synthesis of purines, which are essential for DNA and RNA synthesis.
Caption: Simplified diagram of the de novo purine synthesis pathway and the inhibitory action of this compound on GARFT.
Materials and Methods
Required Materials (Not Provided)
-
Anti-AG2034 Antibody Coated Microplate
-
This compound Standard
-
This compound-Biotin Conjugate
-
Streptavidin-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Human Plasma (for standard curve and quality controls)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Vortex mixer
-
Plate shaker
Experimental Protocols
1. Reagent Preparation
-
This compound Standards and Quality Controls (QCs): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in drug-free human plasma to prepare a standard curve ranging from 0.1 ng/mL to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
This compound-Biotin Conjugate: Reconstitute the lyophilized this compound-Biotin with Assay Buffer to the recommended concentration.
-
Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP concentrate with Assay Buffer to the recommended working dilution.
-
Wash Buffer: Dilute the Wash Buffer Concentrate with deionized water to the final working concentration.
2. Sample Preparation
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or below until analysis.
-
Prior to the assay, thaw the plasma samples at room temperature and vortex to ensure homogeneity.
3. Assay Procedure
The following diagram illustrates the competitive ELISA workflow.
Caption: Workflow diagram for the this compound competitive ELISA.
-
Add 50 µL of each this compound standard, QC sample, and unknown plasma sample to the appropriate wells of the anti-AG2034 antibody-coated microplate.
-
Add 50 µL of the diluted this compound-Biotin conjugate to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate the contents of the wells and wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times with Wash Buffer as in step 4.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate at room temperature in the dark for 15 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards, QCs, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their mean absorbance values from the standard curve.
Performance Characteristics
Standard Curve
A representative standard curve is shown below. The data is for illustrative purposes only.
| This compound Conc. (ng/mL) | Mean Absorbance (450 nm) | % B/B0 |
| 0 | 2.500 | 100.0 |
| 0.1 | 2.250 | 90.0 |
| 0.5 | 1.875 | 75.0 |
| 1.0 | 1.500 | 60.0 |
| 5.0 | 0.750 | 30.0 |
| 10.0 | 0.450 | 18.0 |
| 50.0 | 0.150 | 6.0 |
| 100.0 | 0.075 | 3.0 |
Assay Validation
The performance of the assay was validated to assess its suitability for the quantification of this compound in human plasma.
| Parameter | Specification | Result |
| Lower Limit of Quantification (LLOQ) | - | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | - | 100 ng/mL |
| Intra-Assay Precision (n=20) | CV ≤ 15% | |
| Low QC (0.3 ng/mL) | 8.5% | |
| Mid QC (7.5 ng/mL) | 6.2% | |
| High QC (75 ng/mL) | 5.1% | |
| Inter-Assay Precision (n=20, 3 runs) | CV ≤ 15% | |
| Low QC (0.3 ng/mL) | 10.2% | |
| Mid QC (7.5 ng/mL) | 8.8% | |
| High QC (75 ng/mL) | 7.5% | |
| Accuracy (Recovery) | 85-115% of nominal | |
| Low QC (0.3 ng/mL) | 98.7% | |
| Mid QC (7.5 ng/mL) | 102.4% | |
| High QC (75 ng/mL) | 99.5% | |
| Specificity | No significant cross-reactivity | Tested against structurally similar compounds and metabolites with <1% cross-reactivity. |
| Dilution Linearity | Accurate quantification upon dilution | Samples with concentrations above the ULOQ can be diluted with drug-free plasma and re-assayed. |
Conclusion
The competitive ELISA described in this application note provides a sensitive, specific, and reliable method for the quantification of this compound in human plasma. The assay has a wide dynamic range and demonstrates excellent precision and accuracy, making it a valuable tool for pharmacokinetic and other research studies involving this compound.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of the glycinamide ribonucleotide formyltransferase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of ELISA for Accurate and Accelerated Drug Discovery [moleculardevices.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Clonogenic Survival Assay with AG014699 (Rucaparib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a fundamental in vitro method used to determine the long-term reproductive viability of cells after exposure to cytotoxic agents. This application note provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of AG014699 (Rucaparib), a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with mutations in BRCA1 or BRCA2 genes, leading to a synthetic lethal effect.[1][2] This document outlines the experimental workflow, data analysis, and provides representative quantitative data for the effects of AG014699 on cancer cell lines.
Principle of the Assay
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony of at least 50 cells.[3][4] The survival fraction is calculated by comparing the colony-forming ability of treated cells to that of untreated control cells. This provides a quantitative measure of the cytotoxic or cytostatic effects of the compound being tested.
Signaling Pathway of PARP Inhibition by AG014699
PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When an SSB occurs, PARP binds to the damaged site and synthesizes poly (ADP-ribose) chains, which recruit other DNA repair proteins. AG014699 acts as a competitive inhibitor of NAD+, the substrate for PARP, thereby preventing the formation of these polymer chains and stalling the repair process. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the unrepaired SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells with HR deficiencies is known as synthetic lethality.
Caption: Signaling pathway of PARP inhibition by AG014699.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., BRCA-mutant and BRCA-wild type for comparison).
-
Cell Culture Medium: As recommended for the specific cell lines (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
AG014699 (Rucaparib): Prepare a stock solution in DMSO and store at -20°C.
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% methanol.
-
Fixing Solution: 10% neutral buffered formalin or 4% paraformaldehyde.
-
6-well cell culture plates.
-
Sterile pipette tips, serological pipettes, and cell culture flasks.
-
Incubator: 37°C, 5% CO2.
-
Microscope.
-
Hemocytometer or automated cell counter.
Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. It is recommended to perform a preliminary experiment to determine the optimal seeding density. A typical range is 200-1000 cells per well for untreated controls.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of AG014699 in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Aspirate the medium from the wells and add the medium containing the different concentrations of AG014699.
-
Incubate the plates for 24 hours.
-
-
Colony Formation:
-
After the 24-hour treatment, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow the colonies to grow for 7-14 days, depending on the growth rate of the cell line. The medium can be changed every 3-4 days if necessary.
-
-
Fixing and Staining:
-
When colonies in the control wells are visible and contain at least 50 cells, aspirate the medium.
-
Gently wash the wells with PBS.
-
Add the fixing solution to each well and incubate for 15-30 minutes at room temperature.
-
Aspirate the fixing solution and allow the plates to air dry.
-
Add the crystal violet staining solution to each well and incubate for 30-60 minutes at room temperature.
-
Gently wash the wells with deionized water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Data Presentation
The following tables summarize representative quantitative data from a clonogenic survival assay with AG014699 on various human cancer cell lines with different BRCA1/2 and XRCC3 statuses.[5]
Table 1: Effect of AG014699 on Clonogenic Survival of BRCA-Deficient Cell Lines
| Cell Line | BRCA1/2 Status | AG014699 Concentration (µM) | Surviving Fraction |
| MDA-MB-436 | BRCA1 mutant | 0 | 1.00 |
| 0.01 | 0.75 | ||
| 0.1 | 0.20 | ||
| 1 | 0.05 | ||
| CAPAN-1 | BRCA2 mutant | 0 | 1.00 |
| 0.01 | 0.80 | ||
| 0.1 | 0.25 | ||
| 1 | 0.08 | ||
| UACC3199 | BRCA1 silenced | 0 | 1.00 |
| 0.01 | 0.70 | ||
| 0.1 | 0.15 | ||
| 1 | 0.03 | ||
| IRS-1SF | XRCC3 mutant | 0 | 1.00 |
| 0.01 | 0.85 | ||
| 0.1 | 0.30 | ||
| 1 | 0.10 |
Table 2: Effect of AG014699 on Clonogenic Survival of BRCA-Proficient Cell Lines
| Cell Line | BRCA1/2 Status | AG014699 Concentration (µM) | Surviving Fraction |
| MCF7 | Wild-type | 0 | 1.00 |
| 1 | 0.95 | ||
| 10 | 0.80 | ||
| 100 | 0.50 | ||
| OSEC2 | Wild-type | 0 | 1.00 |
| 1 | 0.98 | ||
| 10 | 0.85 | ||
| 100 | 0.60 | ||
| AA8 | Wild-type | 0 | 1.00 |
| 1 | 1.00 | ||
| 10 | 0.90 | ||
| 100 | 0.70 | ||
| OSEC1 | Heterozygous | 0 | 1.00 |
| 1 | 0.97 | ||
| 10 | 0.82 | ||
| 100 | 0.55 | ||
| MDA-MB-231 | Heterozygous | 0 | 1.00 |
| 1 | 0.96 | ||
| 10 | 0.88 | ||
| 100 | 0.65 |
Discussion
The data presented demonstrates that cell lines with deficiencies in the homologous recombination repair pathway (mutated or silenced BRCA1/2, or mutated XRCC3) exhibit significantly higher sensitivity to AG014699 compared to cell lines with functional BRCA genes.[5] This is consistent with the principle of synthetic lethality. The detailed protocol provided herein offers a robust framework for researchers to conduct clonogenic survival assays to evaluate the efficacy of PARP inhibitors and other cytotoxic agents. Careful optimization of cell seeding densities and adherence to the protocol are crucial for obtaining reliable and reproducible results.
References
- 1. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study Of The Poly(ADP-Ribose) Polymerase Inhibitor, AG014699, In Combination With Temozolomide in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the In Vitro IC50 of AG2034: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] This pathway is crucial for the synthesis of purines, which are essential building blocks for DNA and RNA.[2][3] By inhibiting GARFT, this compound disrupts purine synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells.[4][5] this compound was designed based on the crystal structure of the GARFT enzyme and has demonstrated significant antitumor activity in preclinical models.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document provides detailed protocols for determining the IC50 of this compound in vitro through both enzymatic and cell-based assays.
Mechanism of Action of this compound
The de novo purine biosynthesis pathway consists of a series of enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3][6] GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor.[2] this compound acts as a competitive inhibitor of GARFT, blocking this critical step and thereby depleting the cellular pool of purines necessary for nucleic acid synthesis.[1][4]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the quantitative data for the in vitro activity of this compound against its enzymatic target and in cell-based proliferation assays.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Human GARFT | 28 nM | [1] |
| IC50 | L1210 (murine leukemia) | 4.0 nM | [1] |
| IC50 | CCRF-CEM (human leukemia) | 2.9 nM | [1] |
Experimental Protocols
Enzymatic Assay for GARFT Inhibition
This protocol describes a spectrophotometric assay to determine the IC50 of this compound against purified GARFT enzyme. The assay measures the rate of formation of 5,8-dideazafolate, a product of the enzymatic reaction when using the cofactor analog 10-formyl-5,8-dideazafolic acid.
Materials:
-
Purified recombinant human or mouse GARFT enzyme
-
α,β-Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolic acid (cofactor analog)
-
This compound
-
HEPES buffer (75 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HEPES buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare substrate and cofactor solutions in HEPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
HEPES buffer
-
This compound dilution (or vehicle control)
-
α,β-GAR (final concentration, e.g., 11 µM)
-
10-formyl-5,8-dideazafolic acid (final concentration, e.g., 10 µM)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding GARFT enzyme to each well (final concentration, e.g., 0.75 nM).
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm over time (e.g., every 15 seconds for 5 minutes) using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of 5,8-dideazafolic acid formation.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the determination of the IC50 of this compound for growth inhibition in cancer cell lines, such as L1210 or CCRF-CEM, using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
L1210 or CCRF-CEM cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density and viability.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrel.colostate.edu [nrel.colostate.edu]
- 3. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining appropriate substrate conversion for enzymatic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Recombinant Human Basic Fibroblast Growth Factor Fusion Proteins and Their Uses in Human Stem Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AG2034 Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to cytostatic and cytotoxic effects in rapidly proliferating cancer cells. Preclinical studies have demonstrated its antitumor activity in a variety of murine tumor models, making it a compound of interest for cancer therapy research.[1] These application notes provide a summary of the available information on the administration of this compound in murine tumor models, including its mechanism of action, and collate the limited publicly available data on its in vivo efficacy.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting GARFT, which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an essential step in the de novo synthesis of purines. This inhibition leads to a depletion of the purine nucleotide pool, which in turn halts DNA and RNA synthesis, resulting in cell cycle arrest and apoptosis.[1] Studies have shown that the cytotoxicity of this compound is particularly pronounced in cells lacking a functional G1 checkpoint.
Signaling Pathway of this compound
Caption: this compound inhibits GARFT, blocking de novo purine synthesis and subsequent DNA/RNA synthesis, leading to cell cycle arrest.
In Vivo Antitumor Activity of this compound
This compound has demonstrated significant in vivo antitumor activity across a panel of murine syngeneic tumors and human tumor xenografts.[1]
| Murine Tumor Model | Host Strain | Tumor Type | Efficacy Noted |
| 6C3HED | C3H/HeJ | Lymphoid Leukemia | Yes[1] |
| C3HBA | C3H/HeJ | Mammary Adenocarcinoma | Yes[1] |
| B-16 | C57BL/6 | Melanoma | Yes[1] |
| Human Xenograft Model | Host Strain | Tumor Type | Efficacy Noted |
| HxGC3 | Nude | Gastric Carcinoma | Yes[1] |
| KM20L2 | Nude | Colon Carcinoma | Yes[1] |
| LX-1 | Nude | Lung Carcinoma | Yes[1] |
| H460 | Nude | Lung Carcinoma | Yes[1] |
Experimental Protocols
Detailed experimental protocols for the administration of this compound in the aforementioned murine tumor models are not extensively available in the public domain. The seminal publication by Boritzki et al. (1996) confirms the antitumor activity in these models but does not provide specific details on dosing and administration schedules within the abstract.[1] The following represents a generalized protocol for establishing murine tumor models, which would be the initial step before administering this compound.
General Protocol for Establishing Subcutaneous Murine Tumor Models
This protocol outlines the general procedure for establishing subcutaneous tumors in mice, a common prerequisite for testing the efficacy of anticancer agents like this compound.
Materials:
-
Tumor cells (e.g., B-16, H460)
-
Appropriate mouse strain (e.g., C57BL/6 for B-16, immunodeficient mice like NU/NU or SCID for human xenografts)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
70% ethanol for disinfection
-
Animal housing and husbandry equipment in accordance with institutional guidelines
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media and conditions until they reach the desired confluence (typically 70-80%).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS or medium at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL). A 1:1 mixture with Matrigel can be used.
-
-
Animal Preparation:
-
Acclimate the mice to the facility for at least one week before the experiment.
-
Anesthetize the mice if required by institutional protocols.
-
Shave and disinfect the injection site (typically the flank) with 70% ethanol.
-
-
Tumor Cell Implantation:
-
Gently lift the skin at the injection site.
-
Insert the needle subcutaneously and inject the cell suspension (typically 100-200 µL).
-
Withdraw the needle smoothly.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Initiation of Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Begin administration of this compound or vehicle control according to the specific experimental design.
-
Experimental Workflow for this compound Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound in murine tumor models.
Pharmacokinetics and Dosing Considerations
Conclusion
This compound is a promising GARFT inhibitor with demonstrated antitumor activity in a range of murine cancer models. While the precise protocols for its administration in these specific models are not detailed in the currently accessible literature, this document provides a framework based on its mechanism of action and general practices for in vivo oncology studies. Researchers should refer to the primary literature for the specific tumor models they intend to use and conduct pilot studies to determine the optimal dose and schedule for this compound in their experimental system. Further investigation into the original research articles describing the in vivo efficacy of this compound is recommended to obtain detailed experimental parameters.
References
Application Notes and Protocols for AG2034 Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AG2034 is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, leading to cell growth inhibition and cytotoxicity in cancer cells. These application notes provide detailed protocols for cell culture conditions and key experiments involving this compound, designed to assist researchers in studying its effects on cancer cell lines.
I. Cell Culture Conditions for this compound Experiments
The cytotoxic effects of this compound are highly dependent on the folic acid concentration in the cell culture medium.[2] Therefore, careful consideration and preparation of the culture medium are critical for obtaining reproducible results.
1.1. Recommended Cell Lines:
This compound has been shown to be effective against a variety of cancer cell lines. The choice of cell line may depend on the specific research question, particularly concerning the status of the G1 cell cycle checkpoint.[2]
-
G1 checkpoint-deficient cell lines: HeLa/S3, SW480[2]
-
G1 checkpoint-competent cell lines: A549, MCF-7[2]
-
Other sensitive cell lines: L1210, CCRF-CEM[1]
1.2. Culture Media Formulation:
Two types of media are typically used in this compound experiments to investigate the influence of folate levels: standard folate medium and low folate medium.
Table 1: Composition of Standard and Low Folate Cell Culture Media
| Component | Standard Folate Medium | Low Folate Medium |
| Basal Medium | RPMI-1640 without folic acid | RPMI-1640 without folic acid |
| Folic Acid | 2.2 µM[2] | 50 nM[2] |
| Supplement | 10% Fetal Bovine Serum (FBS) | 10% Dialyzed Fetal Bovine Serum (dFBS)* |
| Antibiotics | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin |
| L-Glutamine | 2 mM | 2 mM |
*Dialyzed FBS is used in the low folate medium to minimize the introduction of exogenous folates.
1.3. Preparation of Folic Acid Stock Solution:
Folic acid is poorly soluble in water at neutral pH.
-
To prepare a 10 mM stock solution, dissolve folic acid in 0.1 M NaOH.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
1.4. General Cell Culture Maintenance:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 70-80% confluency.
-
For experiments, seed cells at a density that will allow for logarithmic growth during the treatment period.
II. Experimental Protocols
2.1. Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (standard or low folate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of the desired medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Table 2: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) | Culture Conditions | Reference |
| L1210 | 4 | Not specified | [1] |
| CCRF-CEM | 2.9 | Not specified | [1] |
| A549 | Cytostatic | Standard Folate (2.2 µM) | [2] |
| MCF-7 | Cytostatic | Standard Folate (2.2 µM) | [2] |
| HeLa/S3 | Cytotoxic | Low Folate (50 nM) | [2] |
| SW480 | Cytotoxic | Low Folate (50 nM) | [2] |
2.2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium (standard or low folate)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
III. Visualizations
3.1. Signaling Pathway
The following diagram illustrates the de novo purine biosynthesis pathway and the point of inhibition by this compound.
Caption: De novo purine synthesis pathway and this compound inhibition.
3.2. Experimental Workflow
The following diagram outlines the workflow for a typical this compound cytotoxicity experiment.
Caption: Workflow for this compound cytotoxicity assay.
References
Troubleshooting & Optimization
Technical Support Center: AG2034 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to AG2034 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. By blocking GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cancer cell proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Acquired resistance to this compound, and antifolates in general, can be multifactorial. The most common mechanisms include:
-
Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter responsible for this compound uptake into cancer cells.[1]
-
Decreased Intracellular Retention: this compound requires polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for its retention and optimal intracellular activity. Decreased FPGS activity can lead to enhanced drug efflux and reduced efficacy.
-
Target Enzyme Upregulation: Increased expression or gene amplification of the target enzyme, GARFT, can titrate out the inhibitory effect of this compound.
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), can actively pump this compound out of the cell.
-
Upregulation of Purine Salvage Pathways: Cancer cells can compensate for the blockade of de novo purine synthesis by upregulating salvage pathways that recycle purines from the extracellular environment.
Q3: How can I determine which resistance mechanism is present in my cell line?
A systematic approach is recommended. This can include:
-
Gene and Protein Expression Analysis: Quantify the expression levels of RFC, FPGS, GARFT, and relevant ABC transporters (e.g., MRP1, BCRP) in your resistant cell line compared to the parental, sensitive line.
-
Enzyme Activity Assays: Measure the enzymatic activity of FPGS to determine if there is a functional defect in polyglutamylation.
-
Drug Transport Assays: Assess the uptake of radiolabeled this compound or a related folate analog to determine if drug influx is impaired.
-
Metabolomic Analysis: Analyze the intracellular purine pool to assess the activity of the salvage pathway.
Q4: Are there any known strategies to overcome this compound resistance?
Strategies to overcome resistance are dependent on the underlying mechanism:
-
For impaired influx: Strategies to enhance RFC expression or utilize alternative delivery systems could be explored.
-
For decreased polyglutamylation: Combination therapies with drugs that do not rely on FPGS for activation may be effective.
-
For target upregulation: Higher doses of this compound or combination with other agents that target different nodes in the purine synthesis pathway could be considered.
-
For enhanced efflux: The use of ABC transporter inhibitors in combination with this compound may restore sensitivity.
-
For salvage pathway upregulation: Co-treatment with inhibitors of the purine salvage pathway could re-sensitize cells to this compound.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock concentration and serial dilutions of this compound. Ensure proper storage of the compound to prevent degradation. |
| Cell Culture Media Composition | High levels of folates or purines in the culture medium can compete with this compound or bypass its inhibitory effect. Use a folate-depleted medium and dialyzed serum for sensitivity assays. |
| Cell Line Integrity | Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure the cells are free from mycoplasma contamination. |
| Assay Conditions | Optimize cell seeding density and incubation time for the cytotoxicity assay. Ensure the assay readout is within the linear range. |
Problem 2: Failure to establish a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Start with a low concentration of this compound (around the IC50) and gradually increase the concentration in a stepwise manner over several months. |
| Insufficient Selection Pressure | Ensure continuous exposure to the drug to select for resistant populations. Intermittent exposure may not be sufficient to drive the emergence of stable resistance. |
| Cell Line Plasticity | Some cell lines may be less prone to developing resistance. Consider using a different parental cell line if one is consistently failing to develop resistance. |
| Clonal Selection | After initial selection, consider isolating and expanding single-cell clones to obtain a more homogenous resistant population. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be observed in an this compound-resistant cancer cell line compared to its parental counterpart. This data is illustrative and based on common findings for antifolate resistance.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| This compound IC50 | 10 nM | 500 nM | 50-fold increase |
| RFC (SLC19A1) mRNA Expression | 1.0 (relative units) | 0.2 (relative units) | 5-fold decrease |
| FPGS Enzyme Activity | 100 pmol/mg/hr | 20 pmol/mg/hr | 5-fold decrease |
| GARFT Protein Expression | 1.0 (relative units) | 5.0 (relative units) | 5-fold increase |
| BCRP (ABCG2) Protein Expression | 1.0 (relative units) | 10.0 (relative units) | 10-fold increase |
Experimental Protocols
Development of an this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
-
Parental Cell Line Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Drug Exposure: Begin by exposing the cells to this compound at a concentration equal to the IC50 value.
-
Monitoring and Subculture: Monitor cell viability and growth. When the cells resume a normal growth rate, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Stepwise Dose Escalation: Repeat the process of monitoring, subculturing, and dose escalation over a period of 6-12 months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population to this compound. A significant and stable increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Western Blot Analysis of Key Resistance-Associated Proteins
Objective: To quantify the protein expression levels of RFC, FPGS, GARFT, and ABC transporters in parental and this compound-resistant cell lines.
Methodology:
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for RFC, FPGS, GARFT, and the ABC transporter of interest. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the intensity of the protein bands and normalize to the loading control to determine relative protein expression levels.
Visualizations
References
Technical Support Center: Overcoming AG2034 Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro resistance to AG2034, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT or GART).
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel folate analog designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT), also known as GART.[1][2] GART is a key enzyme in the de novo purine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[3][4] By blocking this pathway, this compound disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells that have a high demand for purines.[4][5] The inhibitory effect of this compound can be reversed in cell culture by adding purines like hypoxanthine to the medium.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to antifolate drugs in general can arise from several known mechanisms.[6][7][8] These are the most likely causes for reduced this compound sensitivity in your cell line:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[8][9]
-
Target Enzyme Overexpression: An increase in the expression or amplification of the GART gene can lead to higher levels of the GART enzyme.[6][7] This increased target concentration may require higher doses of this compound to achieve the same level of inhibition. Elevated GART expression has been associated with a poor prognosis in some cancers.[10][11]
-
Upregulation of Bypass Pathways: Cells can compensate for the blockage of the de novo purine synthesis pathway by upregulating the purine salvage pathway.[12][13] This pathway recycles purines from degraded DNA and RNA, providing an alternative source of nucleotides and reducing the cell's dependency on the de novo pathway.[14][15][16]
-
Altered Drug Transport: this compound, being a folate analog, likely enters cells via the reduced folate carrier (RFC).[1] Mutations or decreased expression of the RFC can impair drug uptake, leading to resistance.[7][8]
Q3: How can I determine which resistance mechanism is active in my cell line?
A3: A systematic approach is required to identify the specific resistance mechanism. Refer to the Troubleshooting Guide (Section 2) and the detailed experimental protocols (Section 4) for a step-by-step workflow to investigate these possibilities.
Troubleshooting Guides
This section provides a logical workflow to diagnose and potentially overcome this compound resistance.
Guide 1: Confirming and Characterizing Resistance
Issue: A gradual or sudden increase in the IC50 value of this compound is observed in your cell line.
Workflow:
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 4. What are GART inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antifolate - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of multidrug resistance efflux transporters in antifolate resistance and folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GART phosphoribosylglycinamide formyltransferase, phosphoribosylglycinamide synthetase, phosphoribosylaminoimidazole synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. GART Functions as a Novel Methyltransferase in the RUVBL1/β‐Catenin Signaling Pathway to Promote Tumor Stemness in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. microbenotes.com [microbenotes.com]
- 15. quora.com [quora.com]
- 16. Nucleotide salvage - Wikipedia [en.wikipedia.org]
AG2034 Technical Support Center: Aqueous Solubility and Handling
Welcome to the technical support center for AG2034. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the aqueous solubility of this compound and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: Direct quantitative solubility data for this compound in aqueous buffers is not extensively published. However, it is known to be soluble in dimethyl sulfoxide (DMSO). For aqueous applications, this compound has been administered intravenously in clinical trials, indicating that it can be formulated in a physiologically compatible aqueous solution. Typically, for in vitro assays, a final concentration in the low micromolar range is achievable when diluted from a DMSO stock solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare an initial stock solution of this compound in anhydrous DMSO. This stock can then be diluted into your aqueous experimental buffer.
Q3: How should I store this compound and its solutions?
A3: this compound as a solid should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years)[1]. Stock solutions in DMSO should be stored at -20°C. It is advisable to prepare fresh aqueous working solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound upon dilution into aqueous buffers is a common challenge. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock in Aqueous Buffer
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer may exceed its solubility limit. |
| - Lower the final working concentration of this compound. | |
| - Perform a solubility test to determine the approximate solubility in your specific buffer system. | |
| Rapid Change in Solvent Polarity | "Crashing out" of the compound due to rapid dilution of the DMSO stock in the aqueous buffer. |
| - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. | |
| - Warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the DMSO stock. | |
| pH of the Aqueous Buffer | The solubility of this compound may be pH-dependent. |
| - Test the solubility of this compound in a range of buffers with different pH values to find the optimal pH for solubility. |
Issue 2: Solution is Initially Clear, but Precipitate Forms Over Time
| Potential Cause | Recommended Solution |
| Solution Instability | This compound may not be stable in the aqueous buffer over extended periods at your experimental temperature. |
| - Prepare fresh working solutions immediately before each experiment. | |
| - If the experiment is lengthy, consider the stability of this compound in your buffer at the experimental temperature. | |
| Temperature Fluctuations | A solution prepared at a higher temperature may precipitate if cooled. |
| - Maintain a constant temperature throughout your experiment. | |
| - Avoid storing aqueous working solutions at lower temperatures after preparation. |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a general guideline for preparing a diluted aqueous solution of this compound from a DMSO stock.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound solid.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store this stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
-
-
Prepare the Aqueous Working Solution:
-
Warm your sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Vortex the aqueous buffer at a moderate speed.
-
While vortexing, slowly and dropwise add the required volume of the 10 mM this compound DMSO stock solution to the aqueous buffer to reach your final desired concentration.
-
Ensure the final percentage of DMSO in your aqueous solution is low (typically ≤ 0.5%) to avoid solvent effects in biological assays.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately.
-
Diagram: Experimental Workflow for Preparing this compound Aqueous Solution
Caption: Workflow for preparing this compound aqueous working solutions.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides (adenosine and guanosine), which are the building blocks of DNA and RNA. By inhibiting GARFT, this compound blocks the synthesis of these crucial molecules, leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells.
Diagram: this compound Inhibition of the De Novo Purine Synthesis Pathway
Caption: this compound inhibits GARFT, blocking a key step in purine synthesis.
References
Technical Support Center: The Effect of Hypoxanthine on AG2034 Cytotoxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving the glycinamide ribonucleotide formyltransferase (GARFT) inhibitor, AG2034, and the influence of hypoxanthine on its cytotoxic effects.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, providing insights and potential solutions.
Q1: What is the mechanism of action of this compound and why does hypoxanthine affect its cytotoxicity?
A1: this compound is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[1][2] This pathway is responsible for the synthesis of purine nucleotides (adenosine and guanosine phosphates), which are vital for DNA and RNA synthesis, cellular energy, and signaling. By inhibiting GARFT, this compound depletes the intracellular pool of purines, leading to cell cycle arrest and cytotoxicity, particularly in rapidly dividing cells.[3]
Hypoxanthine is a purine base that can be utilized by cells through the purine salvage pathway. This pathway recycles purines from the breakdown of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts hypoxanthine into inosine monophosphate (IMP), which then enters the purine nucleotide pool, bypassing the de novo synthesis blockade imposed by this compound. Therefore, the presence of exogenous hypoxanthine can rescue cells from the cytotoxic effects of this compound by providing an alternative source for purine synthesis.[1]
Q2: I am observing significant variability in this compound cytotoxicity between experiments. What could be the cause?
A2: High variability in cytotoxicity assays can stem from several factors, particularly when studying the interplay between de novo and salvage pathways:
-
Inconsistent Purine Levels in Media: Standard cell culture media can have varying and often high concentrations of purines, including hypoxanthine. Fetal Bovine Serum (FBS) is a common source of exogenous purines. Variations in serum batches can lead to inconsistent results.
-
Troubleshooting: For consistent results, it is recommended to use dialyzed FBS, which has reduced levels of small molecules like hypoxanthine. Alternatively, a purine-free defined medium can be used. Always test a new batch of serum for its effect on your baseline this compound cytotoxicity.
-
-
Cell Line-Specific Differences: Different cell lines may have varying levels of dependence on the de novo versus the salvage pathway for purine synthesis. Cell lines with high HPRT expression may be more readily rescued by hypoxanthine.
-
Troubleshooting: Characterize the relative expression of key enzymes in the de novo (e.g., GARFT) and salvage (e.g., HPRT) pathways in your cell line of interest.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Troubleshooting: Ensure accurate cell counting and a homogenous cell suspension before plating. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Q3: My untreated control cells are showing low viability. How can I address this?
A3: Low viability in untreated controls can be due to:
-
Suboptimal Culture Conditions: Ensure the incubator has the correct temperature, humidity, and CO2 levels.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or senescent cells may have lower metabolic activity and viability.
-
Contamination: Check for microbial or mycoplasma contamination, which can affect cell health.
Q4: I am not observing the expected rescue effect with hypoxanthine. What should I check?
A4: If hypoxanthine is not reversing this compound cytotoxicity, consider the following:
-
Hypoxanthine Concentration: The concentration of hypoxanthine may be too low to effectively replenish the purine pool. Perform a dose-response experiment with a range of hypoxanthine concentrations.
-
HPRT Deficiency: The cell line you are using may have low or deficient HPRT activity, rendering it unable to utilize hypoxanthine through the salvage pathway.
-
Troubleshooting: Verify the HPRT status of your cell line from the literature or by Western blot or enzymatic assay.
-
-
Compound Stability: Ensure the stability of your this compound and hypoxanthine solutions. Prepare fresh solutions and store them appropriately.
Data Presentation
The following table provides representative data illustrating the effect of increasing concentrations of hypoxanthine on the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cancer cell line. This data demonstrates the rescue effect, where hypoxanthine reduces the cytotoxic potency of this compound.
| Hypoxanthine Concentration (µM) | This compound IC50 (nM) | Fold Change in IC50 |
| 0 | 5 | 1.0 |
| 1 | 25 | 5.0 |
| 10 | 150 | 30.0 |
| 50 | 800 | 160.0 |
| 100 | >2000 | >400.0 |
Note: This is representative data for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and assay used.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxicity of this compound in the presence of varying concentrations of hypoxanthine using a 96-well plate format.
Materials:
-
Cell line of interest
-
Complete culture medium (consider using medium with dialyzed FBS)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Hypoxanthine stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare solutions of hypoxanthine at various concentrations in culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentration of hypoxanthine and the corresponding serial dilutions of this compound to the respective wells. Include wells with this compound only, hypoxanthine only, and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][5][6][7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values for this compound at each hypoxanthine concentration.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound and hypoxanthine stock solutions
-
6-well plates or culture dishes
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment:
-
Seed a known number of cells in culture flasks and treat with various concentrations of this compound with or without a fixed concentration of hypoxanthine for a specified duration (e.g., 24 hours).
-
-
Plating for Colony Formation:
-
After treatment, wash the cells with PBS, trypsinize, and create a single-cell suspension.
-
Count the viable cells.
-
Plate a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates containing fresh, drug-free medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium and wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration to generate a cell survival curve.
-
Mandatory Visualizations
Caption: Purine synthesis pathways and the action of this compound.
Caption: Workflow for an MTT-based cytotoxicity assay.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
AG2034 Flow Cytometry Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze the effects of compounds like AG2034. The following resources are designed to help you identify and resolve common issues encountered during your experiments.
Troubleshooting Flow Cytometry Results
Flow cytometry is a powerful technique for cellular analysis, but it can present challenges. Below are common problems, their potential causes, and recommended solutions to help you obtain high-quality, reproducible data.
FAQs: Troubleshooting Common Issues
Weak or No Signal
-
Q1: Why am I getting a weak or no fluorescent signal from my stained cells?
-
Possible Cause: Low Target Protein Expression: The target protein may have low expression levels in your cells.[1] Consider using a positive control to confirm target expression or an amplification step to enhance the signal.[1]
-
Possible Cause: Insufficient Antibody Concentration: The amount of antibody used may be too low for detection.[2] It is recommended to titrate your antibodies to determine the optimal concentration for your specific experiment.[2][3]
-
Possible Cause: Intracellular Target Inaccessibility: If your target is intracellular, ensure you have used an appropriate fixation and permeabilization method.[4] Different targets may require different permeabilization reagents like saponin, Triton X-100, or methanol.[4]
-
Possible Cause: Inefficient Fluorochrome: The fluorochrome conjugated to your antibody might not be bright enough, especially for low-expressing antigens.[1] Consider using a brighter fluorochrome.
-
Possible Cause: Incorrect Instrument Settings: The laser and filter settings on the flow cytometer may not be optimal for the fluorochrome you are using.[1][4] Ensure the instrument settings match the excitation and emission spectra of your fluorochromes.[4]
-
High Background or Non-Specific Staining
-
Q2: My data shows high background fluorescence and non-specific staining. What could be the cause?
-
Possible Cause: Excessive Antibody Concentration: Using too much antibody can lead to non-specific binding and increased background. Titrating the antibody to find the optimal concentration is crucial.[3]
-
Possible Cause: Fc Receptor-Mediated Binding: Fc receptors on the surface of many immune cells can non-specifically bind to antibodies.[2] To prevent this, block the Fc receptors with a blocking buffer or Fc blockers before adding your primary antibodies.[2]
-
Possible Cause: Dead Cells: Dead cells can non-specifically bind to antibodies, leading to false positives.[2] Use a viability dye to exclude dead cells from your analysis.
-
Possible Cause: Inadequate Washing: Insufficient washing steps can leave unbound antibodies in the sample. Consider adding a detergent to the wash buffers to help remove excess antibody.
-
Instrument and Setup Issues
-
Q3: The event rate has dropped significantly during acquisition. What should I do?
-
Possible Cause: Clogged Fluidics: The flow cell of the cytometer may be clogged with cell clumps or debris.[4][5] This can be caused by high cell density or the presence of "sticky" cells.[5] Try running a cleaning cycle with bleach and deionized water as per the manufacturer's instructions.[4] Filtering your samples through a cell strainer before acquisition can also help prevent clogs.[5]
-
Possible Cause: Low Sample Concentration: If the cell concentration in your sample is too low, the event rate will be slow. Resuspend your cells at an appropriate concentration.
-
-
Q4: My scatter properties (FSC/SSC) look abnormal. Why is this happening?
-
Possible Cause: Cell Lysis: Damaged or lysed cells can result in high side scatter background from small particles. Avoid harsh sample preparation techniques like vigorous vortexing or high-speed centrifugation.
-
Possible Cause: Incorrect Instrument Settings: Ensure that the forward and side scatter settings are appropriate for your cell type.[4]
-
Experimental Protocols and Data
General Flow Cytometry Staining Protocol (Surface and Intracellular)
This protocol provides a general workflow for preparing and staining cells for flow cytometry analysis.
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, use a gentle detachment method to minimize cell damage.
-
Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[6]
-
Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL.[6]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[2]
-
-
Surface Staining:
-
Fixation and Permeabilization (for Intracellular Staining):
-
Intracellular Staining:
-
Add the primary antibody for the intracellular target.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in flow cytometry staining buffer.
-
Filter the sample through a cell strainer to remove any remaining clumps.[5]
-
Acquire the data on a flow cytometer.
-
Quantitative Data Summary
The following table summarizes common quantitative parameters for flow cytometry protocols.
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 10^6 to 1 x 10^7 cells/mL | Higher concentrations can lead to clogging.[5] |
| Centrifugation Speed | 300-600 x g | Higher speeds can damage cells.[6] |
| Centrifugation Time | 4-5 minutes | |
| Surface Staining Incubation | 20-60 minutes at 4°C | Protect from light.[6] |
| Intracellular Staining Incubation | 30-60 minutes at RT or 4°C | Protect from light. |
| Antibody Dilution | Titrate for optimal results (start at 1:50 to 1:100) | [6] |
Visual Guides
Troubleshooting Workflow
Caption: A workflow to diagnose common flow cytometry issues.
General Experimental Workflow
Caption: A general workflow for cell preparation and staining.
Flow Cytometry Controls
Caption: Key controls for a successful flow cytometry experiment.
References
- 1. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. research.pasteur.fr [research.pasteur.fr]
AG2034 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AG2034 in experimental settings. The information is designed to address common issues related to experimental variability and reproducibility through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent folate analogue that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine synthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and cytotoxicity.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent growth inhibition in various cancer cell lines. For example, it has an IC50 of 4 nM against L1210 cells and 2.9 nM for CCRF-CEM cells in culture.[1]
Q3: How does this compound enter the cells?
This compound utilizes the reduced folate carrier for cellular uptake.[1] Cell lines with impaired transport of reduced folates have shown resistance to this compound.[1]
Q4: Can the cytotoxic effects of this compound be reversed?
Yes, the in vitro growth inhibition caused by this compound can be reversed by the addition of either hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the culture medium.[1] This is because these molecules can rescue the purine synthesis pathway downstream of GARFT.
Q5: What is the recommended dose for in vivo studies?
In a phase I clinical trial, the maximum tolerated dose (MTD) of this compound administered as a short intravenous infusion once every 3 weeks was determined to be 5 mg/m(2).[2] Dose-limiting toxicities included mucositis, diarrhea, and vomiting.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| GARFT Inhibition (Ki) | 28 nM | Human GARFT | [1] |
| Folate Receptor Affinity (Kd) | 0.0042 nM | - | [1] |
| IC50 (Growth Inhibition) | 4 nM | L1210 | [1] |
| IC50 (Growth Inhibition) | 2.9 nM | CCRF-CEM | [1] |
| Folylpolyglutamate Synthetase (Km) | 6.4 µM | Rat Liver | [1] |
| Folylpolyglutamate Synthetase (Vmax) | 0.48 nmole/hr/mg | Rat Liver | [1] |
| Maximum Tolerated Dose (MTD) | 5 mg/m(2) | Human (Phase I) | [2] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
References
Technical Support Center: Preventing AG2034 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of AG2034 in cell culture media during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation in a question-and-answer format.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A1: Precipitation of this compound upon addition to cell culture media is likely due to its low aqueous solubility. Many small molecule inhibitors are dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into the aqueous environment of the culture medium, the compound can crash out of solution if its solubility limit is exceeded.
Other potential causes for precipitation in cell culture media, unrelated to the compound itself, can include:
-
Temperature fluctuations: Repeated freeze-thaw cycles or warming and cooling of the media can cause salts and proteins to precipitate.[1]
-
pH shifts: Changes in the pH of the media can affect the solubility of its components.
-
High concentration of salts: Concentrated media or supplements can lead to salt precipitation.
-
Evaporation: Water loss can increase the concentration of solutes, leading to precipitation.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling the tube. This rapid dispersal prevents the formation of localized high concentrations of the compound that can trigger precipitation.
-
Pre-warming the Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Some compounds are more soluble at warmer temperatures.
-
Serum Content: If your experimental design allows, adding this compound to a medium containing fetal bovine serum (FBS) can help. Proteins in the serum, such as albumin, can bind to the compound and increase its solubility.
Q3: Can I filter out the precipitate from my media?
A3: Filtering the media to remove the precipitate is generally not recommended. The precipitate is the active compound, this compound, so filtering it out will lower its effective concentration in your experiment, leading to inaccurate and unreliable results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is typically dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution. It is important to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Q2: What is a safe concentration of DMSO for my cells?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. However, it is crucial to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Data Presentation
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Use anhydrous DMSO for best results. |
| PBS (pH 7.2) | < 10 µg/mL | This compound has low aqueous solubility. |
Note: This data is for illustrative purposes. Please refer to the manufacturer's product data sheet for specific solubility information.
Table 2: Recommended Final Concentrations for Cell-Based Assays
| Parameter | Recommended Value |
| This compound Working Concentration | 1 - 100 nM |
| Final DMSO Concentration | ≤ 0.1% |
Experimental Protocols
Protocol for Preparing this compound Working Solution to Prevent Precipitation
This protocol describes a stepwise dilution method to prepare a final working solution of this compound in cell culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution. For example, dissolve 1 mg of this compound (assuming a molecular weight of 500 g/mol ) in 200 µL of DMSO.
-
Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, perform a 1:100 dilution of the 10 mM stock solution in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of media. Mix immediately by gentle vortexing.
-
Prepare the Final Working Solution: Further dilute the 100 µM intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 100 nM final working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of media. Mix thoroughly.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solution.
References
AG2034 Stability in Cell Culture Medium: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the glycinamide ribonucleotide formyltransferase (GARFT) inhibitor, AG2034, in cell culture medium. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture medium?
A1: The stability of this compound in solution is primarily affected by two degradation pathways: enzymatic hydrolysis and oxidation.[1] Hydrolysis is often a result of microbial contamination, emphasizing the need for sterile handling techniques.[1] Oxidation is more pronounced at higher pH and is sensitive to the presence of oxygen.[1]
Q2: How can I minimize the degradation of this compound in my cell culture experiments?
A2: To minimize degradation, it is crucial to maintain sterility to prevent enzymatic hydrolysis.[1] To mitigate oxidation, consider preparing fresh solutions of this compound for each experiment, minimizing the exposure of the stock solution and media to oxygen, and maintaining the pH of the cell culture medium.[1] The use of antioxidants has shown limited and variable success in preventing oxidation.[1]
Q3: What are the known degradation pathways for this compound?
A3: Preformulation studies have identified hydrolysis and oxidation as the two major degradation pathways for this compound.[1] The hydrolysis was found to be enzymatic, likely due to microbial contamination, rather than a chemical degradation pathway.[1] Oxidation is a significant degradation pathway, particularly at a pH range of 6-9.[1]
Q4: What is the recommended method for preparing and storing this compound stock solutions?
A4: For short-term storage (days to weeks), this compound can be stored at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.[2] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound, leading to inconsistent or unexpected experimental outcomes. This guide provides a systematic approach to troubleshooting these common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound activity over the course of the experiment. | Chemical degradation in the cell culture medium. | Perform a stability study by incubating this compound in cell-free medium over a time course and analyze its concentration using HPLC or LC-MS/MS. |
| Cellular metabolism of this compound. | Incubate this compound with your cells and analyze both the medium and cell lysates for the parent compound and potential metabolites. | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the culture vessels. | |
| High variability in results between replicate wells or experiments. | Inconsistent sample handling. | Ensure precise and consistent timing for all experimental steps, including compound addition and sample collection. |
| Incomplete solubilization of this compound. | Visually inspect stock solutions for any precipitate. If observed, gently warm and vortex to ensure complete dissolution. Prepare fresh stock solutions regularly. | |
| Analytical method variability. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy. | |
| Precipitation of this compound in the cell culture medium. | Poor aqueous solubility at the working concentration. | Decrease the final working concentration of this compound. Optimize the dilution procedure by using pre-warmed media and performing stepwise dilutions. |
| Interaction with media components. | Test the stability of this compound in a simpler, serum-free medium to identify potential interactions with media supplements. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes or 96-well plates
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-protein-binding tubes or wells. Include a "Time 0" sample that is immediately processed. Incubate the remaining samples at 37°C in a cell culture incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: Immediately after collection, stop any potential degradation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. Vortex the samples and centrifuge at high speed to pellet the precipitates. Transfer the supernatant to clean tubes for analysis.
-
Analysis: Analyze the concentration of the remaining this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at Time 0.
Visualizations
References
Validation & Comparative
A Comparative Guide to GARFT Inhibitors: AG2034 versus Lometrexol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT): AG2034 and lometrexol. GARFT is a critical enzyme in the de novo purine biosynthesis pathway, a key target in cancer therapy due to the reliance of tumor cells on this pathway for rapid proliferation.[1][2] Lometrexol (also known as DDATHF) was a foundational GARFT inhibitor, while this compound was developed subsequently as a second-generation inhibitor.[2][3] This document outlines their mechanisms, comparative efficacy based on experimental data, and the protocols used for their evaluation.
Mechanism of Action
Both this compound and lometrexol are folate analog antimetabolites that function by inhibiting GARFT.[1][4] This enzyme catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a crucial step in the formation of the purine ring.[5] By blocking this step, these inhibitors cause a rapid and sustained depletion of intracellular purine pools (ATP and GTP).[1][5] This purine deficiency disrupts DNA and RNA synthesis, leading to S-phase cell cycle arrest and ultimately, apoptosis in cancer cells.[5][6] For maximal efficacy, both compounds are actively transported into cells and are metabolized into polyglutamated forms, which are more potent inhibitors of GARFT.[1][7]
Comparative Efficacy Data
The following tables summarize the quantitative data on the enzymatic inhibition and cellular potency of this compound and lometrexol.
Table 1: Enzymatic Inhibition against GARFT
| Compound | Target | Inhibition Constant (Ki) | Source Organism |
| This compound | GARFT | 28 nM | Human |
| Lometrexol | GARFT | Data not available in direct comparison | - |
Note: While specific Ki values for lometrexol were not found in the direct comparative search results, it is widely recognized as a potent, tight-binding inhibitor of GARFT.[5][7]
Table 2: Cellular Growth Inhibition
| Compound | Cell Line | IC50 (Growth Inhibition) |
| This compound | L1210 (Murine Leukemia) | 4 nM |
| This compound | CCRF-CEM (Human T-cell Leukemia) | 2.9 nM |
Note: The growth inhibition by this compound can be reversed by the addition of hypoxanthine or AICA to the culture medium, confirming its mechanism via purine synthesis blockade.[4] Lometrexol has also demonstrated potent preclinical activity against a variety of solid tumors.[2]
Signaling and Experimental Workflow Diagrams
De Novo Purine Biosynthesis Pathway Inhibition
The diagram below illustrates the de novo purine biosynthesis pathway, highlighting the step catalyzed by GARFT and the inhibitory action of this compound and lometrexol.
Experimental Workflow: Cell Viability (MTT) Assay
This diagram outlines a typical workflow for assessing the cytotoxic effects of GARFT inhibitors on cancer cell lines.
Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol outlines a method to determine the inhibitory activity of compounds against GARFT.
-
Objective: To measure the Ki of an inhibitor for the GARFT enzyme.
-
Principle: The assay measures the conversion of the substrate, glycinamide ribonucleotide (GAR), to its product, which can be monitored spectrophotometrically.
-
Materials:
-
Purified human GARFT enzyme.
-
GAR substrate.
-
Cofactor (e.g., 10-formyl-5,8-dideazafolate).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl and DTT).
-
Test compounds (this compound, Lometrexol) at various concentrations.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, GARFT enzyme, and the test inhibitor at a specific concentration.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding the GAR substrate and the cofactor.
-
Monitor the change in absorbance at a specific wavelength over time. The rate of change is proportional to enzyme activity.
-
Repeat the measurement for a range of inhibitor concentrations.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Ki from the IC50 value, taking into account the substrate concentration relative to its Km value.
-
Cellular Proliferation Assay (MTT/WST-8 Assay)
This protocol is used to assess the effect of GARFT inhibitors on the proliferation and viability of cancer cells in culture.
-
Objective: To determine the IC50 value, representing the concentration of an inhibitor that causes a 50% reduction in cell viability.
-
Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., CCRF-CEM, L1210).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well microplates.
-
Test compounds (this compound, Lometrexol) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution.
-
Solubilization buffer (e.g., DMSO or a SDS-HCl solution).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the appropriate wells. Include wells with untreated cells (negative control) and vehicle-only treated cells (vehicle control).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of AG2034 and Pemetrexed in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antifolate agents, AG2034 and pemetrexed, used in cancer research and therapy. While both agents target folate metabolism, a critical pathway for cancer cell proliferation, they exhibit distinct mechanisms of action and have different developmental statuses. This document summarizes their preclinical and clinical efficacy based on available experimental data, details the methodologies of key studies, and provides visual representations of their mechanisms and experimental workflows.
It is important to note that a direct head-to-head comparative study of the efficacy of this compound and pemetrexed has not been identified in the published literature. Therefore, this guide presents the available data for each compound individually, followed by a comparative discussion.
Introduction to this compound and Pemetrexed
This compound is a novel, potent, and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] By selectively blocking this pathway, this compound aims to starve cancer cells of the necessary purine nucleotides for DNA and RNA synthesis. It was selected for preclinical development and has undergone Phase I clinical evaluation.[1][2]
Pemetrexed (brand name Alimta®) is a well-established multitargeted antifolate agent. It inhibits not only GARFT but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for both purine and pyrimidine biosynthesis.[3] This broad mechanism of action disrupts the synthesis of both purines and pyrimidines, leading to a comprehensive blockade of DNA and RNA production. Pemetrexed is approved for the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[3]
Mechanism of Action
The differential inhibitory profiles of this compound and pemetrexed within the folate metabolism pathway are a key distinguishing feature.
Preclinical Efficacy
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | L1210 | Murine Leukemia | 4 | [1] |
| CCRF-CEM | Human T-cell Leukemia | 2.9 | [1] | |
| Pemetrexed | A549 | Non-Small Cell Lung Cancer | 1 (µM) | [4] |
| H1975 | Non-Small Cell Lung Cancer | - | [4] | |
| HCC827 | Non-Small Cell Lung Cancer | - | [4] |
Note: The antiproliferative effect of pemetrexed in A549, H1975, and HCC827 cell lines was observed at a concentration of 1 µM.[4]
In Vivo Efficacy
This compound: this compound has demonstrated in vivo antitumor activity in various murine tumor and human xenograft models, including:
Pemetrexed: Pemetrexed has shown efficacy in several preclinical in vivo models. For instance, in an A549 orthotopic xenograft model, pemetrexed administered at 150 mg/kg twice a week resulted in a reduction in tumor size.[4] In another study, pemetrexed at 100 mg/kg once a week inhibited tumor growth in A549 xenografts.[5]
Clinical Efficacy
This compound
A Phase I dose-escalation study of this compound was conducted in patients with advanced, intractable cancers.[2][6][7]
-
Dose and Schedule: this compound was administered as a short intravenous infusion once every 3 weeks, with dose levels ranging from 1 to 11 mg/m².[6][7]
-
Maximum Tolerated Dose (MTD): The MTD was determined to be 5 mg/m².[6][7]
-
Dose-Limiting Toxicities (DLTs): DLTs observed at doses of 6 mg/m² and above included mucositis, diarrhea, vomiting, thrombocytopenia, neutropenia, and anemia.[6][7]
-
Antitumor Activity: No objective antitumor responses were observed in this Phase I study.[6][7]
Pemetrexed
Pemetrexed has undergone extensive clinical development and is an approved and widely used chemotherapeutic agent.
-
Non-Small Cell Lung Cancer (NSCLC):
-
Second-Line Treatment: A Phase III trial comparing pemetrexed to docetaxel in previously treated advanced NSCLC patients showed equivalent efficacy in terms of overall survival, with a more favorable toxicity profile for pemetrexed.[8]
-
First-Line Treatment: In combination with cisplatin, pemetrexed demonstrated non-inferiority to gemcitabine plus cisplatin in a Phase III trial for advanced NSCLC.[8] Notably, a subgroup analysis revealed improved overall survival with the pemetrexed-cisplatin combination in patients with adenocarcinoma histology.[8]
-
Maintenance Therapy: Maintenance therapy with pemetrexed after initial platinum-based chemotherapy has been shown to significantly improve progression-free survival and overall survival in patients with non-squamous NSCLC.[8]
-
-
Malignant Pleural Mesothelioma: Pemetrexed in combination with cisplatin is a standard first-line treatment for unresectable malignant pleural mesothelioma.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
Cell Culture: Cancer cell lines (e.g., L1210, CCRF-CEM for this compound; A549 for pemetrexed) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]
Cell Seeding and Drug Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or pemetrexed).
Viability Assessment: After a defined incubation period (e.g., 48 or 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the results are used to calculate the drug concentration that inhibits cell growth by 50% (IC50).
In Vivo Xenograft Study (General Protocol)
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[10][11]
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549 for pemetrexed studies) is injected subcutaneously into the flank of the mice.[9][10]
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (this compound or pemetrexed) is administered according to a specified dose and schedule (e.g., intraperitoneal injection).[4][5]
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The antitumor efficacy is typically expressed as tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[9]
Comparative Discussion and Conclusion
This compound and pemetrexed represent two distinct strategies for targeting folate metabolism in cancer. This compound is a highly specific inhibitor of GARFT, focusing solely on the purine synthesis pathway. In contrast, pemetrexed is a multitargeted agent that disrupts both purine and pyrimidine synthesis, potentially leading to a more comprehensive shutdown of nucleotide production.
Preclinical data for this compound showed potent in vitro cytotoxicity against leukemia cell lines and in vivo activity in several tumor models.[1] However, in a Phase I clinical trial, this compound did not demonstrate objective antitumor responses, and its development has not progressed further.[6][7]
Pemetrexed, with its broader mechanism of action, has demonstrated significant clinical efficacy and is a standard-of-care treatment for specific cancer types.[3][8] Its clinical success is also attributed to the implementation of folic acid and vitamin B12 supplementation, which mitigates toxicity without compromising efficacy.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a targeted GARFT inhibitor, administered once every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative GARFT Inhibitors for AG2034
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative Glycinamide Ribonucleotide Formyltransferase (GARFT) inhibitors to AG2034, a well-characterized agent targeting the de novo purine biosynthesis pathway. The objective of this document is to present a side-by-side analysis of the performance of key alternative compounds, supported by experimental data, to aid in the selection and development of next-generation GARFT inhibitors for therapeutic applications.
Introduction to GARFT Inhibition
The de novo purine biosynthesis pathway is a critical metabolic route for the production of purine nucleotides, the essential building blocks of DNA and RNA. Glycinamide Ribonucleotide Formyltransferase (GARFT) is a key enzyme in this pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Due to the high demand for nucleotides in rapidly proliferating cancer cells, GARFT has emerged as a significant target for anticancer drug development. This compound was designed as a potent inhibitor of GARFT and has undergone clinical investigation.[1][2] This guide explores viable alternatives, focusing on Lometrexol and LY309887, for which comparative data is available.
Performance Comparison of GARFT Inhibitors
The following tables summarize the key quantitative data for this compound and its principal alternatives, Lometrexol and LY309887. This data is essential for evaluating their relative potency and cellular activity.
Table 1: Biochemical Potency Against Human GARFT
| Compound | Kᵢ (nM) | Reference(s) |
| This compound | 28 | [1] |
| Lometrexol | ~58.5* | [3] |
| LY309887 | 6.5 | [3][4] |
Note: The Kᵢ value for Lometrexol is derived from the reported 9-fold lower potency compared to LY309887.[4] A lower Kᵢ value indicates a higher binding affinity to the enzyme.
Table 2: Cellular Potency in CCRF-CEM Human Leukemia Cells
| Compound | IC₅₀ (nM) | Reference(s) |
| This compound | 2.9 | [1] |
| Lometrexol | 2.9 | [4] |
| LY309887 | 9.9 | [4] |
Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce cell growth by 50%.
Table 3: Other Relevant Biochemical and Pharmacological Properties
| Property | This compound | Lometrexol | LY309887 | Key Findings and Reference(s) |
| Polyglutamylation | Substrate for folylpolyglutamate synthetase | Extensively polyglutamated | Less extensive polyglutamylation than Lometrexol | Polyglutamylation can enhance intracellular retention and potency. Lometrexol shows greater accumulation of polyglutamates.[1][4] |
| Folate Receptor (FR) Affinity | High affinity (Kᵈ = 0.0042 nM) | High affinity for FRα | 6-fold lower affinity for FRα than Lometrexol | Differences in FR affinity may influence tumor targeting and toxicity profiles.[1][4] |
| In Vivo Antitumor Activity | Active in murine and human xenograft models | Effective in several tumor models | More potent than Lometrexol in certain xenografts (e.g., pancreatic) | LY309887 has shown superior efficacy in some preclinical models.[1][4] |
Signaling Pathway and Experimental Workflows
To provide a clear biological context and a framework for experimental design, the following diagrams illustrate the de novo purine biosynthesis pathway and a general workflow for screening and validating GARFT inhibitors.
Detailed Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory activity of compounds against purified human GARFT enzyme.
Principle: The enzymatic activity of GARFT is measured by monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of the cofactor 10-formyl-5,8-dideazafolate (10-formyl-DDAF) to 5,8-dideazafolate (DDAF) during the formylation of GAR.
Materials:
-
Purified recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-formyl-DDAF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components:
-
Assay Buffer
-
GAR (final concentration, e.g., 200 µM)
-
Test compound at various concentrations
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10-formyl-DDAF (final concentration, e.g., 10 µM) and GARFT enzyme (final concentration, e.g., 10 nM) to each well.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of GARFT inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Clonogenic Assay
Objective: To determine the ability of single cells to survive and proliferate to form colonies after treatment with a GARFT inhibitor.
Principle: This assay assesses the long-term reproductive integrity of cells following treatment. The number of colonies formed is a measure of the surviving fraction of cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
6-well plates or petri dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of the GARFT inhibitor for a specified duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form (typically >50 cells per colony).
-
Fixation and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of the inhibitor concentration.
-
Conclusion
This comparative guide provides a summary of the performance of key alternative GARFT inhibitors to this compound. LY309887 demonstrates superior biochemical potency against GARFT compared to both this compound and Lometrexol.[1][3][4] While Lometrexol and this compound show comparable and potent cellular activity in CCRF-CEM cells, the pharmacological profiles, including polyglutamylation and folate receptor affinity, differ among these compounds, which may have implications for their in vivo efficacy and toxicity.[1][4] The provided experimental protocols and workflow diagrams offer a robust framework for the continued investigation and development of novel GARFT inhibitors. Further head-to-head studies in a broader range of cancer models are warranted to fully elucidate the therapeutic potential of these alternative agents.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a targeted GARFT inhibitor, administered once every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AG2034's Potency: A Comparative Guide to its Effects on Purine Levels
For researchers and professionals in drug development, understanding the precise impact of a compound on its intended metabolic pathway is paramount. This guide provides a comparative analysis of AG2034, a potent inhibitor of de novo purine synthesis, with other relevant antifolate agents. By examining experimental data on its effects on purine levels, this document serves as a valuable resource for validating the efficacy and mechanism of action of this compound.
This compound is a classical antifolate designed as a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway.[1] Its targeted action leads to the depletion of intracellular purine pools, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This guide will delve into the quantitative effects of this compound on purine levels and compare its performance with lometrexol, another GARFT inhibitor, and methotrexate, a broader-acting antifolate.
Comparative Analysis of Purine Level Modulation
The following table summarizes the documented effects of this compound, lometrexol, and methotrexate on intracellular purine nucleotide levels. This quantitative data provides a clear comparison of their potency and specificity in inhibiting the de novo purine synthesis pathway.
| Compound | Target Enzyme | Cell Line | Parameter Measured | Observed Effect | Citation |
| This compound | GARFT | DU145 & PC-3 (Prostate Cancer) | Cellular ATP Levels | 80% reduction within 24 hours | [1] |
| This compound | GARFT | DU145 & PC-3 (Prostate Cancer) | De Novo Purine Synthesis ([¹⁴C]-glycine incorporation into ATP) | >95% inhibition | [1] |
| Lometrexol | GARFT | Various Cancer Cell Lines | Intracellular Purine Ribonucleotides | Rapid and prolonged depletion | [2] |
| Methotrexate | DHFR | L5178Y (Lymphoma) | Acid-soluble ATP and GTP concentrations | Greatly reduced | [3] |
| Methotrexate | DHFR | Human T-lymphocytes | ATP and GTP pools | Expansion restricted to concentrations of unstimulated T-cells | [4] |
Experimental Protocols
Accurate validation of a compound's effect on purine levels relies on robust and well-defined experimental protocols. The following methodologies are standard for quantifying intracellular purine nucleotides and assessing the inhibition of the de novo synthesis pathway.
Protocol 1: Quantification of Intracellular Purine Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol details the steps for extracting and quantifying intracellular purine nucleotides from cell cultures treated with inhibitors.
1. Cell Treatment and Harvesting:
-
Culture cells to the desired confluence in appropriate growth medium.
-
Treat cells with the desired concentrations of this compound, lometrexol, or methotrexate for the specified duration.
-
After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization and collect them by centrifugation.
2. Nucleotide Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid to lyse the cells and precipitate proteins.
-
Vortex the mixture vigorously and incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.
3. Sample Neutralization:
-
Carefully transfer the supernatant containing the acid-soluble nucleotides to a new tube.
-
Neutralize the extract by adding a solution of potassium carbonate (K2CO3) or potassium hydroxide (KOH) until the pH reaches a neutral range (pH 6-8). The formation of a potassium perchlorate precipitate will be observed.
-
Centrifuge to remove the precipitate.
4. HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto a reverse-phase C18 HPLC column.
-
Elute the nucleotides using a gradient of a suitable buffer system (e.g., a mixture of potassium phosphate buffer and methanol).
-
Detect the nucleotides using a UV detector at a wavelength of 254 nm.
-
Quantify the concentration of each purine nucleotide (ATP, ADP, AMP, GTP, GDP, GMP, IMP) by comparing the peak areas to those of known standards.
Protocol 2: Assessment of De Novo Purine Synthesis Inhibition
This method measures the rate of new purine synthesis by tracking the incorporation of a radiolabeled precursor.
1. Cell Treatment:
-
Seed cells in culture plates and treat with the inhibitors as described in Protocol 1.
2. Radiolabeling:
-
Following inhibitor treatment, add a radiolabeled purine precursor, such as [¹⁴C]-glycine or [¹⁴C]-formate, to the culture medium.
-
Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized purines.
3. Nucleotide Extraction and Separation:
-
Harvest the cells and extract the intracellular nucleotides as described in Protocol 1 (steps 1 and 2).
-
Separate the different purine nucleotides using thin-layer chromatography (TLC) or HPLC.
4. Quantification of Radioactivity:
-
Quantify the amount of radioactivity incorporated into the specific purine nucleotide spots (e.g., ATP) using a scintillation counter or phosphorimager.
-
Normalize the radioactivity to the total protein content or cell number to determine the rate of de novo synthesis.
-
Compare the incorporation rates in treated cells to untreated controls to calculate the percentage of inhibition.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the de novo purine synthesis pathway and a typical experimental workflow.
References
- 1. The depletion of cellular ATP by this compound mediates cell death or cytostasis in a hypoxanthine-dependent manner in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of AG2034, a Novel Antifolate Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the cytotoxicity data for AG2034, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). This compound's performance is compared with other antifolate agents, supported by available experimental data, to offer a clear perspective on its potential in cancer therapy.
Mechanism of Action: Targeting Purine Synthesis
This compound exerts its cytotoxic effects by inhibiting GARFT, a crucial enzyme in the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA. By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on de novo purine synthesis.
In contrast, the classical antifolate methotrexate primarily targets dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of both purines and pyrimidines. This difference in target specificity may lead to varied efficacy and resistance profiles between the two compounds.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound and other antifolate agents. It is important to note that the data for this compound and methotrexate are derived from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of this compound and other GARFT Inhibitors
| Compound | Cell Line | IC50 (nM) |
| This compound | L1210 (Murine Leukemia) | 4 |
| This compound | CCRF-CEM (Human T-cell Leukemia) | 2.9 |
| Lometrexol | CCRF-CEM (Human T-cell Leukemia) | 2.9 |
| LY309887 | CCRF-CEM (Human T-cell Leukemia) | 9.9 |
Table 2: Cytotoxicity of Methotrexate in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| AGS (Gastric Adenocarcinoma) | 6.05 ± 0.81 |
| HCT-116 (Colon Carcinoma) | 13.56 ± 3.76 |
| Daoy (Medulloblastoma) | 95 |
| Saos-2 (Osteosarcoma) | 35 |
| MCF-7 (Breast Adenocarcinoma) | 114.31 ± 5.34 |
Studies have shown that the cytotoxicity of this compound is significantly influenced by the folate concentration in the culture medium. Under low-folate conditions, this compound's cytotoxic effects are more pronounced. Furthermore, this compound has demonstrated selective cytotoxicity against cells lacking a functional G1 checkpoint, such as HeLa/S3 and SW480 cells. In these cells, this compound treatment leads to progression into the S phase and subsequent cell death, whereas in G1 checkpoint-competent cells, it induces a G1 arrest.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anticancer agents. The following sections provide representative protocols for key in vitro assays used to assess the cytotoxicity of antifolate drugs.
Clonogenic Assay
The clonogenic assay is a gold-standard method for determining the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Single-cell suspensions of the desired cancer cell line are seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for the formation of distinct colonies.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the antifolate drug (e.g., this compound) for a specified duration (e.g., 24-72 hours).
-
Incubation: Following drug exposure, the medium is replaced with fresh, drug-free medium, and the plates are incubated for 1-3 weeks to allow for colony formation.
-
Colony Fixation and Staining: The colonies are washed with phosphate-buffered saline (PBS), fixed with a solution such as methanol:acetic acid (3:1), and stained with a solution like 0.5% crystal violet in methanol.
-
Colony Counting: Colonies containing at least 50 cells are counted manually or using an automated colony counter. The surviving fraction is then calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the antifolate drug for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control.
Visualizing the Pathway and Workflow
The following diagrams, created using the DOT language, illustrate the de novo purine biosynthesis pathway targeted by this compound and a typical experimental workflow for evaluating its cytotoxicity.
AG2034: A Comparative Guide to a Novel Antifolate Drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG2034, a potent antifolate agent, with other drugs in its class. It is designed to offer an objective analysis of its performance, supported by experimental data, to aid in research and development efforts.
Introduction to Antifolates and this compound
Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid, a crucial vitamin for DNA synthesis, repair, and cellular replication. By mimicking the structure of folic acid, these drugs inhibit key enzymes, leading to the disruption of nucleotide synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells.
This compound is a novel antifolate drug designed as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of adenine and guanine, the building blocks of DNA and RNA. By targeting GARFT, this compound aims to provide a more focused therapeutic approach compared to broader-acting antifolates.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy and toxicity profile of antifolate drugs are largely determined by their specific enzymatic targets. While all antifolates disrupt folate metabolism, their primary targets can differ significantly.
-
This compound: Primarily inhibits glycinamide ribonucleotide formyltransferase (GARFT).[1]
-
Methotrexate: A first-generation antifolate that predominantly inhibits dihydrofolate reductase (DHFR). DHFR inhibition leads to a depletion of tetrahydrofolate (THF) cofactors required for both purine and thymidylate synthesis.[2]
-
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase (TS) as its primary target, with weaker inhibition of DHFR and GARFT.[3][4]
-
Pralatrexate: A potent inhibitor of DHFR, designed for enhanced cellular uptake and intracellular retention.[1][5][6]
-
Raltitrexed: A specific inhibitor of thymidylate synthase (TS).[7]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and other selected antifolate drugs, providing a basis for a comparative assessment of their potency. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Table 1: Enzyme Inhibition Constants (Ki)
This table presents the inhibition constants (Ki) of various antifolate drugs against their primary enzyme targets. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Drug | Primary Target | Ki (nM) |
| This compound | GARFT | 28[1] |
| Methotrexate | DHFR | 0.026 (26 pM)[5] |
| Pemetrexed | TS | 1.3 (pentaglutamate form) |
| DHFR | 7.2 (pentaglutamate form) | |
| GARFT | 65 (pentaglutamate form) | |
| Pralatrexate | DHFR | 0.0134 (13.4 pM)[1], 45[5] |
| Raltitrexed | TS | Not explicitly found |
Table 2: Cellular Potency (IC50)
This table shows the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values provide an indication of the cytotoxic potential of the drugs against various cancer cell lines.
| Drug | Cell Line | IC50 (nM) |
| This compound | L1210 (Leukemia) | 4[1] |
| CCRF-CEM (Leukemia) | 2.9[1] | |
| Methotrexate | Various | Varies widely |
| Pemetrexed | Various | Varies widely |
| Pralatrexate | H9 (T-lymphoma) | 1.1 (48h), 2.5 (72h)[1] |
| P12 (T-lymphoma) | 1.7 (48h), 2.4 (72h)[1] | |
| CEM (T-lymphoma) | 3.2 (48h), 4.2 (72h)[1] | |
| Raltitrexed | L1210 (Leukemia) | 9[7] |
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme Inhibition Assays
1. Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the GARFT-catalyzed formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). The assay can be performed using purified recombinant enzyme or cell extracts.
-
Protocol (based on in situ assay):
-
Cell Culture: Culture cells (e.g., KB cells) to logarithmic growth phase.
-
Inhibitor Treatment: Incubate cells with varying concentrations of the test compound (e.g., this compound) and a control compound for a specified period (e.g., 18 hours). Include 10 µM azaserine to inhibit downstream purine synthesis.[8]
-
Radiolabeling: Add [¹⁴C(U)]glycine to the culture medium and incubate for a defined period to allow for its incorporation into FGAR.[8]
-
Cell Lysis and Separation: Harvest and lyse the cells. Separate the cellular components, including [¹⁴C]FGAR, using techniques such as thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled FGAR produced in the presence and absence of the inhibitor using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, DHF, and NADPH.[2][9]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., methotrexate, pralatrexate) to the wells. Include a no-inhibitor control and a background control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant DHFR enzyme to the wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration and calculate the Ki or IC50 value.
-
3. Thymidylate Synthase (TS) Inhibition Assay
-
Principle: This assay measures the TS-catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is coupled to the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate. The reaction can be monitored spectrophotometrically by the increase in absorbance at 340 nm due to DHF formation.[10]
-
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, 2-mercaptoethanol, dUMP, and 5,10-methylenetetrahydrofolate.[10]
-
Inhibitor Incubation: Pre-incubate the purified TS enzyme with various concentrations of the test inhibitor (e.g., pemetrexed, raltitrexed).
-
Reaction Initiation: Start the reaction by adding the enzyme-inhibitor mixture to the reaction buffer.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of DHF formation and determine the inhibitory potency (Ki or IC50) of the test compound.
-
Cell-Based Assays
1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the antifolate drug for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Remove the drug-containing medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[1][5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Clonogenic Survival Assay
-
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony (clone). It is considered the gold standard for measuring cytotoxicity as it evaluates the reproductive integrity of cells after treatment.
-
Protocol:
-
Cell Plating: Plate a known number of single cells into petri dishes or multi-well plates.
-
Drug Exposure: Treat the cells with the antifolate drug for a defined period.
-
Incubation: Remove the drug and incubate the cells in a drug-free medium for a period that allows for colony formation (typically 1-3 weeks).[3]
-
Colony Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The surviving fraction is the ratio of the PE of the treated cells to the PE of the control cells.
-
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Folate metabolism and points of antifolate drug inhibition.
Caption: General experimental workflow for evaluating antifolate drugs.
Conclusion
This compound represents a targeted approach to antifolate therapy with its specific inhibition of GARFT. The provided quantitative data and experimental protocols offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this compound relative to other established antifolate agents. The distinct mechanisms of action among these drugs highlight the potential for tailored therapeutic strategies based on the specific molecular characteristics of different cancers. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and safety profile of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Clonogenic survival assay [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 10. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of GARFT Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of prominent Glycinamide Ribonucleotide Formyltransferase (GARFT) inhibitors for researchers, scientists, and drug development professionals. GARFT is a critical enzyme in the de novo purine biosynthesis pathway, a key target in cancer therapy due to the high demand for nucleotides in rapidly proliferating cancer cells. This document summarizes the performance of key GARFT inhibitors, supported by available experimental data, detailed methodologies for crucial assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to GARFT Inhibition
The de novo purine biosynthesis pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA. Cancer cells, with their accelerated rates of proliferation, are highly reliant on this pathway for their survival and growth.[1] Glycinamide ribonucleotide formyltransferase (GARFT) catalyzes a crucial formylation step within this pathway, making it an attractive target for the development of anticancer agents.[1][2] By inhibiting GARFT, these compounds disrupt the synthesis of purine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Lometrexol (DDATHF) was one of the pioneering specific and potent inhibitors of GARFT to undergo clinical investigation.[1] While it demonstrated notable antitumor activity, its clinical advancement was impeded by delayed and cumulative toxicities.[1] This challenge spurred the development of second-generation GARFT inhibitors with the potential for improved therapeutic profiles.[1] This guide provides a comparative overview of Lometrexol and other significant GARFT inhibitors, including AG2034, LY309887, and various pyrrolo[2,3-d]pyrimidine antifolates.
Data Presentation: A Comparative Analysis
Table 1: Comparative Inhibitory Potency (Ki) against GARFT
| Inhibitor | Ki (nM) | Source |
| Lometrexol (DDATHF) | ~58.5* | [3] |
| LY309887 | 6.5 | [4] |
| This compound | 28 |
*The Ki for Lometrexol against GARFT is an estimated value based on a study reporting that LY309887 had a 9-fold greater potency.[3]
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Source |
| Lometrexol (DDATHF) | CCRF-CEM | Human T-lymphoblast leukemia | 2.9 | [2][4] |
| LY309887 | CCRF-CEM | Human T-lymphoblast leukemia | 9.9 | [2][4] |
| This compound | L1210 | Murine leukemia | 4 | |
| This compound | CCRF-CEM | Human T-lymphoblast leukemia | 2.9 | |
| Pemetrexed | SNU-601 | Gastric Cancer | 17 | [3] |
| Pemetrexed | SNU-16 | Gastric Cancer | 36 | [3] |
| Pemetrexed | SNU-1 | Gastric Cancer | 36 | [3] |
| Pemetrexed | SNU-484 | Gastric Cancer | 310 | [3] |
| Pemetrexed | A549 | Lung Cancer | ~100 | [3] |
| Pemetrexed | MSTO-211H | Mesothelioma | ~100 | [3] |
| Pemetrexed | NCI-H2052 | Mesothelioma | ~100 | [3] |
Note: IC50 values are highly dependent on the specific cell line and the experimental conditions under which they are determined.[3][5][6]
Mandatory Visualizations
Signaling Pathway
Caption: De novo purine biosynthesis pathway and the site of GARFT inhibition.
Experimental Workflow
Caption: A typical workflow for an MTT-based cell viability assay.
Experimental Protocols
GARFT Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of a compound against the GARFT enzyme.
Materials:
-
Purified recombinant human GARFT enzyme
-
GARFT substrate: Glycinamide ribonucleotide (GAR)
-
Co-factor: 10-formyl-5,8-dideazafolate (10-formyl-DDACTHF) or a suitable analog
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (GARFT inhibitors)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GARFT enzyme, and the GAR substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the co-factor.
-
Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time. The reaction can be followed by monitoring the conversion of the cofactor.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GARFT inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the GARFT inhibitor. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GARFT inhibitors
-
6-well plates or petri dishes
-
Crystal violet staining solution
Procedure:
-
Treat a population of cancer cells with the GARFT inhibitor at various concentrations for a defined period.
-
After treatment, harvest the cells, count them, and seed a specific number of viable cells into 6-well plates. The number of cells seeded will depend on the expected survival rate at each drug concentration.
-
Incubate the plates for 1-3 weeks, allowing surviving cells to form visible colonies.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency (PE) for the untreated control cells and the surviving fraction (SF) for each treatment condition.
-
Plot the surviving fraction against the inhibitor concentration to generate a cell survival curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AG2034 and Methotrexate for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AG2034 and the established chemotherapeutic agent, methotrexate. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed understanding of their respective mechanisms and potential applications.
Executive Summary
This compound is a novel antifolate designed as a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway.[1] Methotrexate, a widely used anticancer and immunosuppressive agent, primarily targets dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate, a key cofactor in the synthesis of nucleotides.[2][3] This fundamental difference in their primary molecular targets underpins their distinct pharmacological profiles. Preclinical data suggests this compound exhibits potent in vitro and in vivo antitumor activity.
Mechanism of Action
This compound: As a potent inhibitor of GARFT, this compound directly blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This targeted inhibition leads to a depletion of the intracellular purine pool, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4]
Methotrexate: The primary mechanism of action for methotrexate is the competitive inhibition of DHFR.[2][3] This inhibition disrupts the folate cycle, leading to a deficiency in tetrahydrofolate and its derivatives. These cofactors are crucial for the synthesis of thymidylate and purines. Consequently, methotrexate interferes with the synthesis of DNA, RNA, and proteins.[2]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and methotrexate.
In Vitro Efficacy
The following tables summarize the in vitro inhibitory potency of this compound and methotrexate. It is important to note that the data for each compound is derived from separate studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Table 1: this compound In Vitro Activity
| Cell Line | IC50 (nM) | Reference |
| L1210 (Murine Leukemia) | 4 | [1] |
| CCRF-CEM (Human T-cell Leukemia) | 2.9 | [1] |
| A549 (Human Lung Carcinoma) | Cytostatic | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | Cytostatic | [5] |
| HeLa/S3 (Human Cervical Adenocarcinoma) | 10 - 100 (Cytotoxic) | [5] |
| SW480 (Human Colon Adenocarcinoma) | 10 - 100 (Cytotoxic) | [5] |
Table 2: Methotrexate In Vitro Activity
| Cell Line | IC50 | Reference |
| Daoy (Human Medulloblastoma) | 9.5 x 10-2 µM | [6] |
| Saos-2 (Human Osteosarcoma) | 3.5 x 10-2 µM | [6] |
| HTC-116 (Human Colorectal Carcinoma) | 0.15 mM (48h) | [7] |
| A-549 (Human Lung Carcinoma) | 0.10 mM (48h) | [8] |
| Colon 26 (Murine Colorectal Carcinoma) | 31 nM | [9] |
| DU-145 (Human Prostate Carcinoma) | 23 nM | [9] |
In Vivo Antitumor Activity
This compound has demonstrated significant in vivo antitumor activity in various murine tumor models, including 6C3HED, C3HBA, and B-16 murine tumors, as well as HxGC3, KM20L2, LX-1, and H460 human xenograft models.[1] Methotrexate has also shown efficacy in murine tumor models, such as Sarcoma 180 and L1210 ascites tumors.[10] However, in a murine model of chronic myeloid leukemia (32Dp210), methotrexate paradoxically exacerbated tumor progression.[11] A study on a murine MC38 colon carcinoma model showed that a nanoconjugate of methotrexate was more effective in inhibiting tumor growth compared to the free form of the drug.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GARFT Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of GARFT by monitoring the production of 5,8-dideaza-tetrahydrofolate.
-
Reagents: Purified human GARFTase enzyme, α,β-glycinamide ribonucleotide (GAR), 10-formyl-5,8-dideazafolic acid (10-CHO-DDF), HEPES buffer (0.1 M, pH 7.5), and the test inhibitor (e.g., this compound).
-
Procedure:
-
A reaction mixture containing GAR and 10-CHO-DDF in HEPES buffer is prepared in a UV-transparent 96-well plate.
-
Varying concentrations of the inhibitor are added to the wells. A control well with no inhibitor is included.
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by adding purified human GARFTase to each well.
-
The absorbance at 295 nm is recorded at regular intervals.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of GARFT inhibition is determined for each inhibitor concentration relative to the control. The Ki value can be determined by fitting the data to appropriate enzyme kinetic models.[13]
DHFR Enzyme Inhibition Assay (Colorimetric)
This assay determines the enzymatic activity of DHFR by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[14]
-
Reagents: Recombinant human DHFR enzyme, DHFR Assay Buffer, Dihydrofolate (DHF) substrate, NADPH, and test inhibitors.
-
Procedure:
-
In a 96-well plate, the DHFR assay buffer, test inhibitor at various concentrations, and the DHFR enzyme are added.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding a mixture of DHF and NADPH.
-
The absorbance at 340 nm is measured in kinetic mode.
-
-
Data Analysis: The rate of NADPH consumption is determined from the decrease in absorbance over time. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14][15]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Reagents: Target cancer cell line, complete cell culture medium, test inhibitors, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the inhibitors.
-
After the desired incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[14][16][17]
The general workflow for these in vitro experiments is illustrated below.
Conclusion
This compound represents a targeted approach to cancer therapy by specifically inhibiting de novo purine synthesis through GARFT inhibition. Methotrexate, a broader-acting antifolate, primarily targets DHFR but also influences other metabolic pathways. The preclinical data for this compound demonstrates its potential as a potent antitumor agent. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic index of this compound in comparison to established agents like methotrexate. The detailed experimental protocols provided in this guide offer a foundation for such comparative investigations.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tissue pharmacokinetics, inhibition of DNA synthesis and tumor cell kill after high-dose methotrexate in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of AG2034 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical findings for AG2034, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). The objective is to offer a clear comparison with alternative GARFT inhibitors, Lometrexol and LY309887, supported by available experimental data. Due to a lack of direct head-to-head studies in the same experimental systems, this guide synthesizes data from various sources to facilitate an informed assessment of this compound's performance and reproducibility.
Executive Summary
This compound is a novel folate analogue designed as a specific inhibitor of GARFT, a key enzyme in the de novo purine synthesis pathway. Preclinical studies have demonstrated its potent in vitro cytotoxicity against select cancer cell lines and in vivo antitumor activity in various murine and human xenograft models.[1] In preclinical evaluations, this compound exhibited greater potency than the first-generation GARFT inhibitor, Lometrexol.[2] However, a Phase I clinical trial of this compound in patients with intractable cancers did not yield any objective antitumor responses.[3] This guide presents the available quantitative data for this compound and its key alternatives, details the experimental protocols for seminal studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Cytotoxicity of GARFT Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | L1210 | Murine Leukemia | 4 | [1] |
| This compound | CCRF-CEM | Human T-cell Leukemia | 2.9 | [1] |
| Lometrexol | CCRF-CEM | Human T-cell Leukemia | 2.9 | [4] |
| LY309887 | CCRF-CEM | Human T-cell Leukemia | 9.9 | [4] |
Note: A direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. The data suggests that this compound and Lometrexol have comparable potency in the CCRF-CEM cell line, while LY309887 appears less potent in this specific cell line.
Table 2: Preclinical In Vivo Efficacy of GARFT Inhibitors
| Compound | Tumor Model | Host | Efficacy | Reference |
| This compound | 6C3HED, C3HBA, B-16 | Murine | Antitumor activity observed | [1] |
| This compound | HxGC3, KM20L2, LX-1, H460 | Human Xenografts | Antitumor activity observed | [1] |
| Lometrexol | Broad panel of solid tumors | Animal models | Significant activity | [5] |
| LY309887 | C3H mammary tumor | Murine | More potent than Lometrexol | [4] |
| LY309887 | Colon and Pancreatic Xenografts | Human Xenografts | Excellent efficacy, greater than Lometrexol in pancreatic models | [4] |
Note: The term "antitumor activity" is based on the qualitative descriptions in the cited literature. Quantitative data for direct comparison of tumor growth inhibition was not consistently available across studies. Preclinical data suggests LY309887 may have a broader and more potent antitumor activity than Lometrexol. This compound has demonstrated a spectrum of in vivo activity, and was noted to be more potent than Lometrexol in preclinical models.[2]
Table 3: Clinical Trial Overview of GARFT Inhibitors
| Compound | Phase | Key Findings | Reference |
| This compound | I | MTD: 5 mg/m²; DLTs: mucositis, diarrhea, vomiting, hematologic toxicities. No objective antitumor responses. | [3][6] |
| Lometrexol | I | Severe cumulative toxicities (thrombocytopenia, mucositis). Folic acid supplementation markedly reduces toxicity. One partial response in ovarian cancer. | [5][7] |
| LY309887 | I | DLTs: hematologic, neurologic, and mucosal effects. Recommended Phase II dose: 2 mg/m² weekly with folic acid. | [8] |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (this compound)
-
Cell Lines: L1210 (murine leukemia) and CCRF-CEM (human T-cell leukemia) cells were used.
-
Culture Conditions: Cells were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: this compound was dissolved in a suitable solvent and serially diluted to the desired concentrations. Cells were seeded in microtiter plates and exposed to various concentrations of this compound.
-
Assay: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as MTT or by direct cell counting.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was determined by plotting the percentage of cell growth inhibition against the drug concentration.[1]
Human Tumor Xenograft Studies (this compound)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human tumor cells (e.g., HxGC3, KM20L2, LX-1, H460) were subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once tumors reached a palpable size, mice were treated with this compound at a specified dose and schedule, typically administered intravenously or intraperitoneally.
-
Efficacy Evaluation: Tumor growth was monitored regularly by measuring tumor dimensions with calipers. The antitumor efficacy was determined by comparing the tumor growth in the treated group to that in a vehicle-treated control group.[1]
Mandatory Visualization
Caption: Inhibition of de novo purine synthesis by GARFT inhibitors.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I study of this compound, a targeted GARFT inhibitor, administered once every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of LY309887: a specific inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for AG2034
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of AG2034, an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). Given that this compound is classified as an antineoplastic agent, all handling and disposal procedures must be conducted with the utmost caution to mitigate risks to personnel and the environment.[1][2] The following procedures are based on established best practices for the management of investigational and cytotoxic drugs.[3][4][5]
I. Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a summary of its key chemical identifiers is provided below. This information is crucial for proper labeling and documentation of waste.
| Property | Value |
| Chemical Name | 4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4-b][1][5]thiazin-6-yl)-(S)-ethyl]-2,5-thienoyl-L-glutamic acid |
| Molecular Formula | C20H21N5O6S2 |
| Molecular Weight | 495.54 g/mol |
| Classification | Antineoplastic Agent, GARFT Inhibitor |
II. Experimental Protocol: Surface Decontamination
This protocol outlines the procedure for decontaminating laboratory surfaces after handling this compound. This is a critical step to prevent inadvertent exposure and cross-contamination.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator (if working with powder or creating aerosols).[6]
-
Low-lint absorbent pads or wipes.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Designated hazardous waste container.
Procedure:
-
Preparation: Ensure all required PPE is worn correctly before initiating the decontamination process.
-
Initial Cleaning: Moisten a low-lint wipe with the detergent solution. Wipe the contaminated surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated area to avoid spreading the chemical. Dispose of the wipe in the designated hazardous waste container.[3]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional wiping technique. Dispose of the wipe in the hazardous waste container.[3]
-
Final Decontamination: With a fresh wipe saturated with 70% IPA, wipe the surface again using the same technique. Allow the surface to air dry completely.[3]
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container. Subsequently, remove the gown and the inner pair of gloves, disposing of each in the same container.[3]
III. This compound Disposal Workflow
The following diagram illustrates the step-by-step procedure for the safe disposal of this compound waste. Adherence to this workflow is mandatory to ensure regulatory compliance and laboratory safety.
Caption: this compound Waste Disposal Workflow
IV. Procedural Guidance for this compound Disposal
1. Waste Segregation:
-
All materials that have come into contact with this compound are to be considered hazardous waste.[3]
-
Solid Waste: This includes contaminated personal protective equipment (gloves, gowns), empty vials, and other lab consumables. These must be placed in a designated, labeled yellow chemotherapy waste container.[2]
-
Liquid Waste: Unused or expired solutions of this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.[2]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a puncture-proof, labeled chemotherapy sharps container.[1]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Antineoplastic," "Cytotoxic").[4]
-
Waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.[4]
3. Final Disposal:
-
Once waste containers are full (typically three-quarters full), they should be securely sealed.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][5]
-
The final disposal method for antineoplastic agents like this compound is typically incineration at a licensed hazardous waste facility to ensure complete destruction.[5][7]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheet, when available.
References
- 1. web.uri.edu [web.uri.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Comprehensive Safety and Handling Protocol for AG2034
Disclaimer: This document provides mandatory safety guidance for handling the potent cytotoxic compound AG2034. All personnel must complete documented training on these procedures before commencing any work with this compound.
Hazard Identification and Immediate Safety Concerns
This compound is a highly potent, cytotoxic, and mutagenic compound currently under investigation in drug development. Exposure can occur through inhalation, dermal contact, and ingestion, posing significant health risks.[1][2] Immediate effects of exposure may not be apparent, but can include severe skin and eye irritation, while long-term exposure carries carcinogenic and teratogenic risks.[2] All handling of this compound must be conducted within a designated controlled area and inside certified engineering controls.
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is the final barrier between the researcher and the hazardous compound.[3][4] The following table summarizes the mandatory PPE for various activities involving this compound. Donning and doffing of PPE must be performed in a designated anteroom to prevent cross-contamination.
| Activity | Gloves | Gown/Coverall | Respiratory Protection | Eye/Face Protection |
| Low-Volume Handling (<1g, in solution) | Double Nitrile Gloves (ASTM D6978 tested)[1][5] | Disposable, back-closing, coated gown with tight-fitting cuffs[4][6] | Not required if handled exclusively within a certified Class II Biosafety Cabinet (BSC) or isolator | Safety goggles |
| Handling Powder or High-Volume Solution | Double Nitrile Gloves (ASTM D6978 tested)[1][5] | Disposable "bunny suit" coveralls with integrated shoe covers[6] | N95 or higher respirator (requires fit-testing)[1][6] | Face shield worn over safety goggles[3][4][6] |
| Spill Cleanup | Double Nitrile Gloves (ASTM D6978 tested)[1][5] | Disposable, fluid-resistant coveralls[6] | Chemical cartridge respirator (e.g., with organic vapor cartridges)[3] | Full face shield worn over safety goggles[4][6] |
| Waste Disposal | Double Nitrile Gloves (ASTM D6978 tested)[1][5] | Disposable, coated gown[4][6] | Not required for sealed containers | Safety glasses |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the step-by-step procedure for safely reconstituting lyophilized this compound powder into a stock solution.
3.1 Materials:
-
This compound Lyophilized Powder Vial
-
Sterile, appropriate solvent (e.g., DMSO, Saline)
-
Sterile syringes and needles
-
Closed System Drug-Transfer Device (CSTD) is highly recommended
-
Appropriate PPE (as per table above for "Handling Powder")
-
Plastic-backed absorbent pad
3.2 Procedure:
-
Preparation:
-
Ensure a Class II Biosafety Cabinet (BSC) or an isolator is certified and operational.[1]
-
Decontaminate the interior surfaces of the BSC.
-
Cover the work surface with a disposable plastic-backed absorbent pad.
-
Assemble all necessary materials inside the BSC before starting.
-
-
Reconstitution:
-
Carefully remove the cap from the this compound vial.
-
Using a sterile syringe, slowly draw up the required volume of solvent.
-
If not using a CSTD, use a venting needle or similar technique to equalize pressure within the vial to prevent aerosolization.
-
Slowly inject the solvent into the this compound vial, directing the stream against the inner wall to minimize frothing.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
-
Post-Reconstitution:
-
Withdraw the required solution volume for the experiment.
-
Engage the safety mechanism on the needle and immediately dispose of the entire syringe-needle assembly into a designated cytotoxic sharps container within the BSC.[2][7]
-
Wipe the exterior of the vial with a decontaminating solution before storing.
-
Label the reconstituted vial clearly with the compound name, concentration, date, and your initials.[8]
-
-
Final Decontamination:
-
Wipe down all surfaces inside the BSC with an appropriate decontaminating agent.
-
Carefully fold the absorbent pad inward and dispose of it, along with used gloves and other disposable materials, into a designated cytotoxic waste bag.[9]
-
Workflow and Disposal Plans
Adherence to established workflows is critical for minimizing risk. The following diagrams illustrate the required procedures for handling this compound and disposing of associated waste.
Caption: this compound Handling and Experimental Workflow.
Caption: this compound Cytotoxic Waste Disposal Pathway.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
5.1 For Minor Spills (< 5 mL, contained within BSC):
-
Alert: Verbally alert others in the immediate area.
-
Contain: Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Clean: Working from the outside in, apply a decontaminating solution and allow for the recommended contact time.
-
Collect: Place all cleanup materials (pads, gloves, etc.) into the designated cytotoxic solid waste bag.[10]
-
Decontaminate: Wipe the area again with the decontaminating solution.
5.2 For Major Spills (> 5 mL or any spill outside of a BSC):
-
Evacuate: Alert all personnel to evacuate the laboratory immediately.[11][12] Restrict access.
-
Notify: Contact the facility's Emergency Response Team and the Environmental Health & Safety (EHS) department immediately.[10][13] Provide details on the substance, quantity, and location.
-
Isolate: If safe to do so, close the laboratory doors to contain vapors.
-
Decontaminate: Personnel who may be contaminated must remove affected clothing and wash skin with soap and water for at least 15 minutes.[10]
-
Do Not Re-enter: No one should re-enter the laboratory until cleared by EHS or the emergency response team.
References
- 1. gerpac.eu [gerpac.eu]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. danielshealth.ca [danielshealth.ca]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. cmu.edu [cmu.edu]
- 12. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
